Dapsone-13C12

Catalog No.
S14392299
CAS No.
M.F
C12H12N2O2S
M. Wt
260.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapsone-13C12

Product Name

Dapsone-13C12

IUPAC Name

4-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine

Molecular Formula

C12H12N2O2S

Molecular Weight

260.22 g/mol

InChI

InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1

InChI Key

MQJKPEGWNLWLTK-WCGVKTIYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Dapsone-13C12 synthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Pathway

The synthesis of Dapsone-(^{13}\text{C}_{12}) is described in a research paper detailing the development of a UPLC-MS/MS method for drug metabolism studies. The authors synthesized the compound in-house using a method adapted from that used for its carbon-14 labeled analog [1].

The core strategy involves using aniline-(^{13}\text{C}_6) as the labeled starting material. The specific reactions and conditions from the original synthesis of the (^{14}\text{C})-labeled analog were not detailed in the provided search results. However, a separate patent for unlabeled Dapsone synthesis provides insight into a common two-step industrial pathway, which the (^{13}\text{C}) synthesis likely mirrors in its overall strategy [2].

The following diagram illustrates this general synthetic route and the key application of the final labeled product:

G Start Aniline-¹³C₆ Step1 Reaction with Sulfur Source (e.g., in sulfuric acid) Start->Step1 Intermediate 4,4'-Dichlorodiphenyl Sulfone (Chlorinated Intermediate) Step1->Intermediate Step2 Ammoniation (e.g., with Ammonia or Ammonium Chloride) Intermediate->Step2 Product Dapsone-¹³C₁₂ Step2->Product Application Application: Internal Standard Product->Application

The patent for unlabeled Dapsone provides specific parameters for a similar synthesis [2]:

  • Step 1 - Sulfonation and Chlorination: Reacting chlorobenzene (Compound I) with concentrated sulfuric acid as a solvent and dehydrating agent at 15–30°C for 3–5 hours to form 4,4'-dichlorodiphenyl sulfone (Compound II) [2].
  • Step 2 - Ammoniation: Reacting the intermediate (Compound II) with an amination reagent like ammonium chloride in a solvent such as ethanol. The reaction is heated to reflux (60–90°C) for 4–6 hours to yield the final Dapsone product [2].

Experimental Protocol for Synthesis

The following protocol is adapted from the general method for unlabeled Dapsone, which can serve as a guide for the synthesis of the labeled analog [2].

Synthesis of 4,4'-Dichlorodiphenyl Sulfone-(^{13}\text{C}_{12}) (Intermediate)

  • Reaction Setup: In a 100 ml round-bottom flask, place the labeled aniline-(^{13}\text{C}_6) precursor (equivalent to 0.1 mol of chlorobenzene in the original protocol).
  • Sulfonation/Chlorination: Add 20.0 ml of concentrated sulphuric acid.
  • Control: Stir the reaction mixture at room temperature (~25°C) for 4 hours. Monitor the reaction progress by TLC.
  • Work-up: After completion, slowly add 20.0 ml of pure water to the mixture. A solid should separate out.
  • Isolation: Filter the mixture under vacuum. Wash the filter cake thoroughly with pure water three times.
  • Drying: Dry the resulting solid, 4,4'-dichlorodiphenyl sulfone-(^{13}\text{C}_{12}), overnight in an oven at 40°C to obtain a light yellow crystalline powder. The reported yield for the unlabeled compound is ~95% [2].

Synthesis of Dapsone-(^{13}\text{C}_{12}) (Final Product)

  • Reaction Setup: In a 250 ml round-bottom flask, add 50.0 ml of ethanol.
  • Amination: Slowly add 10.0g (40.27 mmol) of the synthesized intermediate-(^{13}\text{C}_{12}) and 4.30g (80.54 mmol) of solid ammonium chloride with stirring.
  • Heating: Add another 50.0 ml of ethanol and heat the mixture to reflux (~78°C) for 5 hours. Monitor the reaction by TLC.
  • Work-up: After completion, slowly quench the reaction by adding 30 ml of distilled water.
  • Isolation: Allow the mixture to cool with stirring, leading to the precipitation of a solid. Filter under vacuum and wash the filter cake with a small amount of ethanol three times.
  • Drying: Dry the final product, Dapsone-(^{13}\text{C}_{12}), in a forced-air dryer at 40°C to obtain white crystalline needles. The reported yield for the unlabeled compound is ~92% [2].

Characterization and Physicochemical Data

Dapsone-(^{13}\text{C}_{12}) has been characterized by various suppliers and databases. The key data is consolidated in the table below [3] [4] [5].

Property Value / Description
CAS Number 1632119-29-9 [3] [4] [5]
Molecular Formula (^{13}\text{C}{12}\text{H}{12}\text{N}_2\text{O}_2\text{S}) [3] [4] [6]
Molecular Weight 260.21 g/mol [3] [6]
Chemical Purity ≥95% by HPLC (as offered by suppliers) [4]
Isotopic Enrichment 98% atom (^{13}\text{C}) [4]
Physical Form Solid (neat) or solution (e.g., 100 µg/ml in Methanol) [3] [5]
Storage Store at 4°C, especially for solutions [5]
SMILES O=S([(^{13}\text{C})]1=[(^{13}\text{CH})][(^{13}\text{CH})]=(^{13}\text{C})N)([(^{13}\text{C})]2=[(^{13}\text{CH})][(^{13}\text{CH})]=(^{13}\text{C})N)=O [3]

Primary Application: Internal Standard in Analytics

The principal use of Dapsone-(^{13}\text{C}_{12}) is as a stable isotope-labeled internal standard (SID) in quantitative bioanalysis using techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [3] [1].

  • Purpose: It is added in a known quantity to biological samples (e.g., plasma, urine) before processing.
  • Function: During MS analysis, it co-elutes with the natural Dapsone from the sample but is distinguished by its higher mass. This allows for highly accurate quantification of the target drug by correcting for losses during sample preparation and variations in instrument response [1].
  • Example Protocol: In a clinical phenotyping study, a 100 mg dose of unlabeled Dapsone was administered orally. Plasma samples collected at 4 and 8 hours were spiked with Dapsone-(^{13}\text{C}_{12}) and processed via protein precipitation. Analysis was performed using a UPLC-MS/MS method with a reverse-phase gradient (water/methanol solvent system) to quantify both Dapsone and its metabolite simultaneously [1].

References

Experimental Workflow for Quantitative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

In practice, Dapsone-13C12 is used as an internal standard to ensure accurate measurement of regular dapsone in biological samples like blood plasma [1]. The diagram below illustrates this experimental workflow:

G Start Start: Sample Preparation A 1. Add known quantity of This compound to sample Start->A B 2. Process Sample (Extraction, Purification) A->B Sub Principle: this compound and Dapsone behave identically but are distinguishable by mass A->Sub C 3. Instrumental Analysis (LC-MS/MS or GC-MS) B->C D 4. Data Comparison C->D E 5. Calculate Concentration of endogenous Dapsone D->E End End: Quantitative Result E->End

Experimental workflow using this compound as an internal standard for mass spectrometry.

Background: The Parent Drug Dapsone

To understand the tracer's use, it helps to know about the parent drug. Dapsone has dual antibacterial and anti-inflammatory activities [2] [3].

Its antibacterial effect works by inhibiting folate synthesis in bacteria [4] [3] [5]. The anti-inflammatory effect is primarily due to the inhibition of neutrophil activity, which reduces tissue damage in inflammatory conditions [4] [3] [5].

The diagram below illustrates these dual mechanisms:

G cluster_anti Antibacterial Mechanism cluster_inflam Anti-inflammatory Mechanism Dapsone Dapsone DHFS Dihydropteroate Synthase Dapsone->DHFS Competes with MPO Myeloperoxidase (MPO) Dapsone->MPO Inhibits PABA PABA PABA->DHFS Pteridine Pteridine Pteridine->DHFS Folate Bacterial Folate Synthesis DHFS->Folate Neutrophil Activated Neutrophil Neutrophil->MPO HOCL Hypochlorous Acid (HOCl) MPO->HOCL Damage Tissue Damage HOCL->Damage

Dapsone's dual mechanisms: inhibits bacterial folate synthesis and neutrophil-mediated inflammation.

Medical Uses of Dapsone

The following table outlines the conditions for which the parent drug, Dapsone, is used clinically, providing context for the areas where this compound might be used in research [4] [2] [3].

Condition FDA-Approved Use Off-Label / Other Uses
Leprosy (Hansen's Disease) Yes (as part of multidrug therapy) [4] -
Dermatitis Herpetiformis Yes (in adults) [4] -
Acne Vulgaris Yes (topical gel only) [4] [6] -
Pneumocystis jiroveci Pneumonia - Yes (treatment and prevention) [4] [2]
Various Dermatoses - Yes (e.g., autoimmune bullous diseases, vasculitic diseases, neutrophilic diseases like Sweet syndrome) [4] [3]
Malaria - Yes (prevention, in combination) [4] [2]
Toxoplasmosis - Yes (prophylaxis) [4]

References

Dapsone Solubility Data and Measurement

Author: Smolecule Technical Support Team. Date: February 2026

The solubility of Dapsone varies significantly with the solvent and temperature. The table below summarizes key quantitative data.

Solvent or System Solubility Temperature Notes Source
Pure Water 0.208 mg/mL 25 °C -- [1]
Pure Water 0.284 mg/mL Not specified -- [2]
Methanol:RO Water (75:25) Soluble Room Temp. Used for UV analysis at 260 nm [3]
Organic Solvents (e.g., DMSO) Highly Soluble Room Temp. Suitable for stock solutions [4] [5]
Acetonitrile/Water (KH₂PO₄ buffer) Soluble 40 °C (HPLC) Mobile phase for stability-indicating assay [2]

The experimental workflow for determining solubility using the shake-flask method is outlined below. This method is considered a gold standard for obtaining thermodynamic solubility data.

G Start Weigh excess Dapsone A Add to solvent in test tube Start->A B Incubate in orbital shaker (24 hours, controlled temperature) A->B C Filter solution (0.22 µm PTFE filter, pre-heated) B->C D Dilute filtrate with methanol C->D E Spectrophotometric analysis (λ = 295 nm) D->E F Calculate concentration from calibration curve E->F

Key steps in the protocol include [5]:

  • Calibration Curve: Prepare a stock solution of Dapsone in methanol and dilute it to create standards. Measure absorbance at 295 nm to create a linear regression equation.
  • Equilibration: Incubate saturated solutions for 24 hours in an orbital shaker at a controlled temperature (e.g., from 298.15 K to 313.15 K).
  • Sample Handling: Pre-heat all equipment to prevent precipitation. Filter the saturated solution immediately after equilibration.
  • Analysis: Dilute the filtrate with methanol and measure concentration against the calibration curve.

Dapsone Stability Profiles and Analytical Methods

Dapsone's stability is highly dependent on the formulation and storage conditions, especially in liquid form.

Formulation Storage Condition Stability Duration (Shelf Life) Source

| Extemporaneous Suspension (in Oral Mix SF) | Refrigerated (5°C) | >90 days (≥93.5% potency) | [2] | | Extemporaneous Suspension (in Oral Mix SF) | Room Temperature (25°C) | ~7 days (≤85.7% potency) | [2] | | Extemporaneous Suspension (from tablets) | Refrigerated (4°C) | 230.76 days (predicted) | [1] | | Extemporaneous Suspension (from tablets) | Room Temperature (25°C) | 31.67 days (predicted) | [1] |

A high-performance liquid chromatography (HPLC) method is typically used for stability testing. The workflow is as follows:

G cluster_HPLC HPLC Setup Details S Sample Preparation (Dilute with methanol, vortex, centrifuge) H HPLC System Setup S->H D Chromatographic Separation H->D C18 Column: Kinetex XB-C18 (4.6 × 100 mm, 5 µm) Mobile Mobile Phase: Acetonitrile / 10mM KH₂PO₄ (12:88) Oven Column Oven: 40°C Det Detector: PDA, 290 nm A Analysis & Quantification D->A

Key aspects of the stability-indicating HPLC method are [2]:

  • Sample Preparation: Suspend the formulation, then dilute with methanol, vortex, and centrifuge. Further dilute the supernatant with a mix of acetonitrile and water.
  • Chromatography: Use an isocratic mobile phase of acetonitrile and aqueous KH₂PO₄ (10 mmol/L) in a 12:88 ratio. The Dapsone peak typically elutes at about 7.1 minutes.
  • Method Validation: The method is "stability-indicating," meaning it can distinguish Dapsone from its degradation products. Forced degradation studies (using acid, base, oxidant) confirm this specificity.

Research Implications and Key Gaps

  • Dapsone-13C12 as a Tracer: The primary use of this compound is as an internal standard for quantitative analysis using techniques like LC-MS and GC-MS [6]. Its physicochemical properties, including solubility and stability, are expected to be nearly identical to unlabeled Dapsone.
  • Critical Data Gap: No specific studies on the solubility or stability of the 13C12-labeled molecule were identified. The information provided here for unlabeled Dapsone is your best reference.
  • Stability Consideration: Dapsone is prone to degradation in liquid suspensions, especially at room temperature. For long-term stability, refrigeration is critical, and the choice of suspending agent (e.g., Oral Mix SF vs. Oral Mix) can significantly impact shelf-life [2].

References

Experimental NMR Conditions for Dapsone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the documented experimental parameters for NMR analysis of dapsone and its derivatives, which can serve as a reference for analyzing the carbon-13 labeled form.

Parameter Reported Conditions (Dapsone) Reported Conditions (DDS-13 Derivative)
Solvent DMSO-d6 [1] Acetone-d6 [2]
Instrument Type JEOL [1] Bruker Advance III [2]
Nucleus 13C [1] 13C [2]
Frequency 22.53 MHz [1] 125 MHz [2]
Chemical Shift Reference TMS [1] Tetramethylsilane (TMS) [2]

The following diagram illustrates a general workflow for acquiring a 13C NMR spectrum, based on standard laboratory practices.

G A Prepare Sample B Load into NMR Spectrometer A->B C Set Experimental Parameters B->C D Run Data Acquisition C->D E Process & Analyze Spectrum D->E

NMR data acquisition workflow

Key Details and Research Context

  • Compound Utility: Dapsone-13C12 is explicitly used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in drug development research [3].
  • Handling and Storage: It is recommended to store the product under the conditions specified in the Certificate of Analysis, which typically accompanies commercial standards [3].
  • Data Gap Note: The specific 13C chemical shift values for this compound were not located in the searched literature. The compound's isotopic labeling ([13C]12) does not cause significant chemical shift changes, so data from unlabeled dapsone provides a close approximation [1].

Methodology for Protocol Development

Based on the parameters found, here is a detailed experimental protocol you can adapt:

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Acetone-d6) to a typical concentration of 5-20 mg/mL [1] [2].
  • Instrument Setup: The example from the search results used a Bruker Advance III spectrometer. On your system:
    • Set the observed nucleus to 13C
    • Use a 125 MHz frequency for 13C observation (standard on many modern 500 MHz instruments) [2]
    • Maintain the probe temperature at 25-30°C
  • Data Acquisition:
    • Use a standard proton-decoupled pulse sequence (e.g., zgpg)
    • Set sufficient scans (256 or more) to achieve a good signal-to-noise ratio for quantitative analysis
    • Use a relaxation delay (D1) of 2 seconds to ensure full spin-lattice relaxation
    • Reference the spectrum to the residual solvent signal or directly to TMS at 0 ppm [1] [2]
  • Data Processing: Apply typical window functions (e.g., line broadening of 1-2 Hz), perform Fourier transformation, and phase correction to generate the final spectrum.

References

Dapsone-13C12 HPLC internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dapsone-13C12

This compound is a heavy isotope-labeled form of dapsone where twelve carbon atoms are replaced with the stable 13C isotope. It shares identical chemical and physical properties with unlabeled dapsone but has a higher molecular weight, allowing mass spectrometry to distinguish between them easily.

This compound is specifically designed for use as an internal standard in quantitative mass spectrometry, a technique central to modern bioanalysis [1]. Its key applications include:

  • Stable Isotope Dilution Mass Spectrometry (SID-MS): This method uses this compound as an internal standard added to samples before processing. It corrects for analyte loss during sample preparation and variations in instrument response, significantly improving the accuracy and precision of dapsone quantification [2] [3].
  • Enzyme Phenotyping: Dapsone's metabolism to Mono-N-Acetyl Dapsone (MAD) is catalyzed by the NAT2 enzyme. By simultaneously measuring dapsone and its metabolite using this compound as a standard, researchers can determine an individual's NAT2 metabolic activity, which is important for personalized medicine [2].

Key Analytical Parameters and Protocol

For reliable results, specific analytical parameters must be established. The table below summarizes the key mass spectrometry conditions used for this compound and related analytes based on a published UPLC-MS/MS method [2].

Table: Key Analytical Parameters for Dapsone and Metabolites in UPLC-MS/MS Analysis

Analyte Internal Standard Detection Mode Note on Application
Dapsone This compound Positive ESI-MS/MS Quantifies parent drug level.
Mono-N-Acetyl Dapsone (MAD) MAD-2H8 (deuterated) Positive ESI-MS/MS Quantifies primary metabolite.
Detailed Experimental Protocol for Plasma Sample Analysis

The following protocol is adapted from a clinical phenotyping study using the "Pittsburgh Cocktail" [2].

1. Reagents and Materials

  • Analytical Standards: Dapsone, Mono-N-Acetyl Dapsone (MAD).
  • Internal Standards: this compound, MAD-2H8.
  • Solvents: HPLC or reagent grade Methanol, Acetonitrile, and Water.

2. Preparation of Standards and Samples

  • Stock Solutions: Prepare primary stock solutions of dapsone and MAD at 1 mg/mL in methanol.
  • Working Internal Standard Solution: Combine this compound and MAD-2H8 into a single mixture. The cited method used a final concentration of 100 ng/mL for this compound and 200 ng/mL for MAD-2H8 after being spiked into samples [2].
  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of dapsone and MAD into pooled blank plasma, covering the expected concentration range in study samples.

3. Sample Processing

  • Aliquot Samples: Pipette 100 µL of each plasma sample or calibration standard into a tube.
  • Add Internal Standards: Spike 20 µL of the working internal standard solution into each tube.
  • Enzymatic Deconjugation (if needed): Add 100 µL of β-glucuronidase solution (1000 units/mL in 0.2 M sodium acetate buffer, pH 4.3). Vortex and incubate for 4 hours in a 37°C water bath to hydrolyze glucuronide-conjugated metabolites.
  • Protein Precipitation: Add a suitable volume of cold methanol or acetonitrile to precipitate proteins. Vortex mix vigorously, then centrifuge (e.g., 13,000 × g for 10 minutes).
  • Collection: Collect the clear supernatant for UPLC-MS/MS injection.

4. UPLC-MS/MS Instrumental Analysis

  • Chromatography: Use a reversed-phase UPLC column. Employ a gradient elution with a water-methanol or water-acetonitrile solvent system to achieve separation of dapsone, MAD, and other cocktail drugs.
  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). Monitor specific mass transitions for each analyte and its internal standard.

Application in Clinical Phenotyping

The workflow below illustrates how this compound is typically used in a clinical phenotyping study.

Start Oral Administration of Pittsburgh Cocktail (Includes 100 mg Dapsone) SampleCollection Plasma & Urine Sample Collection Start->SampleCollection IS_Addition Add Internal Standards (this compound, MAD-2H8) SampleCollection->IS_Addition SamplePrep Sample Processing (Enzymatic Digestion, Protein Precipitation) IS_Addition->SamplePrep IS_Addition->SamplePrep Corrects for losses and matrix effects Analysis UPLC-MS/MS Analysis SamplePrep->Analysis DataProcessing Data Processing & Quantification (Using Internal Standard Calibration) Analysis->DataProcessing Result Determine NAT2 Metabolic Phenotype DataProcessing->Result DataProcessing->Result Calculate Metabolic Ratio (MAD / Dapsone)

In this workflow, this compound is vital for ensuring data quality from sample preparation through final quantification.

Discussion and Conclusion

Incorporating this compound into bioanalytical methods provides significant advantages. It corrects for matrix effects and compensates for analyte loss during sample preparation, which is critical for reliable quantification [3]. The primary application of this compound is in the "Pittsburgh Cocktail" approach, which enables simultaneous phenotyping of multiple drug-metabolizing enzymes, including NAT2, from a single sample [2].

Future research may expand the use of this compound into other areas, such as:

  • Therapeutic Drug Monitoring (TDM): Precisely monitoring dapsone levels in patients to optimize efficacy and minimize toxicity.
  • Pharmacokinetic Studies: Conducting detailed absorption, distribution, metabolism, and excretion (ADME) studies for new drug formulations.
  • Toxicology: Accurately quantifying dapsone in cases of overdose or adverse event investigations.

References

Dapsone-13C12 GC-MS analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Dapsone-13C12

The table below summarizes the key information for the stable isotope-labeled internal standard.

Property Description
IUPAC Name 4,4'-Sulfonyldianiline-13C12 [1]
CAS Number 1632119-29-9 [1]
Molecular Formula 13C12H12N2O2S [1]
Molecular Weight 260.21 g/mol [1]
Synonym This compound; DDS-13C12 [1]
Application Internal Standard for quantitative NMR, GC-MS, or LC-MS analysis [1]

Detailed Protocol: Using this compound for Quantification

This protocol is adapted from a clinical phenotyping study that used this compound as an internal standard for the simultaneous measurement of multiple drugs and their metabolites in human plasma and urine via UPLC-MS/MS [2].

Solution Preparation
  • Internal Standard Stock Solution: Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in methanol [2].
  • Working Internal Standard Mixture: Combine aliquots of this compound with other heavy-labeled standards. A example mixture can contain this compound at a final concentration of 100 ng/mL in 50% methanol. Lyophilize this mixture and reconstitute it in a suitable solvent [2].
  • Calibration Standards: Prepare calibration standards for Dapsone and its metabolite (e.g., Mono-N-acetyl dapsone, MAD) at varying concentrations spiked into pooled blank plasma or urine [2].
Sample Preparation Workflow

The following diagram illustrates the sample preparation and analysis workflow:

workflow start Plasma/Urine Sample step1 Spike with this compound Internal Standard start->step1 step2 Enzymatic Deconjugation (β-Glucuronidase, 37°C for 4h) step1->step2 step3 Liquid-Liquid Extraction or Protein Precipitation step2->step3 step4 Reconstitution in Injection Solvent step3->step4 step5 UPLC-MS/MS Analysis step4->step5 step6 Quantification via Stable Isotope Dilution step5->step6

Key Steps Explained:

  • Spiking: Add a fixed, known amount of the this compound working solution (e.g., 20 μL) to each sample and calibration standard before processing. This corrects for losses in subsequent steps [2].
  • Enzymatic Treatment (for urine/conjugated metabolites): Treat samples (e.g., 100 μL) with β-glucuronidase (100 μL, 1000 units/mL in 0.2 M sodium acetate buffer, pH 4.3) for 4 hours in a 37°C water bath to hydrolyze metabolite conjugates [2].
  • Sample Clean-up: The cited method uses protein precipitation. As a general principle, Liquid-Liquid Extraction (LLE) with solvents like dichloromethane can also be highly effective for cleaning up samples for mass spectrometry, as demonstrated in other multi-analyte methods [3].
UPLC-MS/MS Analysis Parameters (Adaptable for GC-MS)

Since a specific GC-MS method was not found, the parameters below are based on the highly sensitive UPLC-MS/MS method from the literature. You would need to optimize these for GC-MS, particularly the chromatography and ionization.

Parameter Setting / Recommendation
Chromatography UPLC System with reversed-phase column. Gradient using water/methanol solvent system [2].
Ionization Mode Electrospray Ionization (ESI). The method used both positive and negative modes for different analytes [2].
Mass Analysis Triple Quadrupole (QQQ) mass spectrometer [2].
Data Acquisition Multiple Reaction Monitoring (MRM). The specific transitions (precursor ion > product ion) for this compound and its target analyte must be optimized on your instrument.
Quantification Stable Isotope Dilution. The ratio of the peak area of natural Dapsone to the peak area of this compound is used for calculation against the calibration curve [2].

Application in Research: The Pittsburgh Cocktail

This compound was developed and used as an internal standard in a clinical phenotyping study known as the "Pittsburgh Cocktail" [2]. In this study:

  • Purpose: To simultaneously measure the metabolic activity of six different cytochrome P450 (CYP) enzymes and N-acetyltransferase 2 (NAT2) [2].
  • Role of Dapsone: Dapsone (100 mg) is administered orally as a probe drug for the NAT2 enzyme. The metabolic ratio of Dapsone to its metabolite, Mono-N-acetyl dapsone (MAD), in plasma or urine is used to determine NAT2 acetylator phenotype [2].
  • Role of this compound: The stable isotope-labeled this compound is added to patient samples as an internal standard to enable highly precise and accurate quantification of both dapsone and MAD using stable isotope dilution UPLC-MS/MS [2].

Important Limitations and Future Directions

It is critical to note that the highly robust method described in the search results was developed for UPLC-MS/MS [2]. While this compound is also suitable for GC-MS [1], a specific and validated GC-MS method for its analysis was not identified in the current search results.

  • GC-MS Consideration: For GC-MS analysis, you may need to consider the derivatization of Dapsone and its metabolite to improve their volatility and thermal stability. Common silylation or acylation reagents could be explored.
  • Method Translation: The core principles of using the stable isotope-labeled internal standard, sample extraction, and calibration remain the same. The chromatography and ionization source conditions would be the primary areas requiring optimization.

References

Comprehensive Application Notes and Protocols: Dapsone-13C12 Analytical Standard for Veterinary Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dapsone-13C12

Stable isotope-labeled internal standards have become indispensable tools in modern analytical chemistry, particularly in the veterinary pharmaceutical field where accurate quantification is critical for drug monitoring and regulatory compliance. Dapsone-13C12 represents a carbon-12 labeled analog of the parent compound dapsone (4,4'-diaminodiphenyl sulfone), where all twelve carbon atoms in the molecular structure have been replaced with the stable isotope carbon-13. This strategic labeling results in a compound with nearly identical chemical properties to native dapsone while possessing a distinct mass difference that enables precise quantification using mass spectrometric techniques. The molecular weight of Dapsone-13C12 is 260.21 g/mol compared to 248.30 g/mol for unlabeled dapsone, providing a 12 amu mass difference that can be readily distinguished by mass analyzers [1] [2].

In veterinary medicine, dapsone has found applications particularly in small animal dermatology and livestock treatment, though its use requires careful monitoring to prevent adverse effects. The incorporation of Dapsone-13C12 as an internal standard addresses a critical need in veterinary analytical toxicology by compensating for variations in sample preparation, matrix effects, and instrument performance. This stable isotope-labeled standard is specifically designed for use in veterinary drug residue testing, pharmacokinetic studies, and therapeutic drug monitoring programs where accuracy, precision, and reliability are paramount. The application of Dapsone-13C12 spans multiple matrices including plasma, serum, urine, milk, and various tissue types commonly encountered in veterinary diagnostics and research [3] [4].

Physical and Chemical Properties

Structural Characteristics

Dapsone-13C12 maintains the core molecular structure of the parent dapsone compound, featuring the characteristic diphenyl sulfone backbone with amine groups at the para positions. The strategic incorporation of twelve carbon-13 atoms results in a mass shift that does not alter the fundamental chemical behavior, ensuring that the labeled internal standard co-elutes with the native analyte during chromatographic separation while remaining distinguishable by mass spectrometry. The molecular formula is 13C12H12N2O2S, with the carbon-13 atoms distributed throughout both aromatic rings and the sulfone group [1] [5]. This specific labeling pattern preserves the electronic configuration and steric arrangement of the molecule, ensuring nearly identical chromatographic behavior and ionization efficiency compared to the unlabeled dapsone. The structural integrity is maintained through sophisticated synthetic pathways that ensure isotopic enrichment exceeding 99%, guaranteeing minimal contribution from unlabeled species that could interfere with accurate quantification [2] [4].

Physicochemical Parameters

The following table summarizes the key physical and chemical properties of Dapsone-13C12:

Table 1: Physical and Chemical Properties of Dapsone-13C12

Property Specification Reference
CAS Number 1632119-29-9 [1] [2] [4]
Molecular Formula 13C12H12N2O2S [1] [2] [4]
Molecular Weight 260.21 g/mol [1] [2] [4]
Physical Form Crystalline solid [4]
Storage Conditions 4°C in tightly closed container [2]
Solubility Soluble in methanol, acetonitrile, DMSO [2]
HPLC Suitability Suitable [3]
GC Suitability Suitable [3]

The crystalline solid form of Dapsone-13C12 ensures long-term stability when stored under recommended conditions of 4°C in tightly closed containers, protecting the compound from moisture and environmental contaminants [2] [4]. The solubility profile demonstrates compatibility with common organic solvents used in analytical chemistry, particularly methanol and acetonitrile, which are frequently employed in mobile phase systems for liquid chromatography. This solubility characteristic facilitates the preparation of stock solutions, calibration standards, and quality control samples at concentrations appropriate for veterinary analytical applications. The suitability for both HPLC and GC analysis expands the methodological flexibility, allowing researchers to adapt existing methods for dapsone quantification with minimal modification when implementing the stable isotope-labeled internal standard [3].

Veterinary Applications and Significance

Therapeutic Uses in Veterinary Medicine

In veterinary practice, dapsone has been utilized for its dual antimicrobial and anti-inflammatory properties, making it particularly valuable in dermatological conditions affecting companion animals. The compound's mechanism of action involves competitive inhibition of dihydropteroate synthase, effectively disrupting folate synthesis in susceptible organisms [6]. This antibacterial activity extends to various pathogens relevant to veterinary medicine, while its anti-inflammatory effects are mediated through inhibition of neutrophil myeloperoxidase, making it beneficial for conditions characterized by neutrophil-dominated inflammation. Dapsone has been employed in veterinary dermatology for management of canine subcorneal pustular dermatosis, linear IgA disease, and other immune-mediated skin conditions where conventional therapies have proven inadequate [1] [6].

Beyond companion animals, dapsone has demonstrated efficacy against certain parasitic infections in livestock, though its use in food-producing animals necessitates strict adherence to withdrawal periods and regulatory guidelines to prevent residue violations. The compound's biphasic elimination profile, consisting of an initial rapid phase followed by a prolonged slow elimination phase, underscores the importance of therapeutic drug monitoring to ensure both efficacy and safety. This pharmacokinetic profile varies significantly across species, necessitating species-specific dosing regimens and monitoring protocols. The application of Dapsone-13C12 as an internal standard enables precise quantification of tissue residues in food animals, supporting compliance with maximum residue limits (MRLs) established by regulatory agencies worldwide [3] [6].

Analytical Applications in Veterinary Research

The implementation of Dapsone-13C12 as an internal standard has revolutionized the quantification of dapsone in various veterinary research contexts:

  • Pharmacokinetic Studies: Dapsone-13C12 enables accurate characterization of absorption, distribution, metabolism, and excretion patterns across different animal species, accounting for matrix effects and extraction efficiency variations [1] [3].

  • Therapeutic Drug Monitoring: Veterinary clinicians rely on precise dapsone quantification to maintain therapeutic concentrations while minimizing dose-dependent adverse effects such as hematological toxicity, particularly in dogs receiving long-term therapy [6].

  • Residue Depletion Studies: In food animals, Dapsone-13C12 facilitates the accurate determination of residue depletion profiles to establish appropriate withdrawal periods and ensure food safety [3].

  • Metabolite Profiling: The stable isotope-labeled standard aids in distinguishing between parent drug and metabolites, enabling comprehensive metabolic fate studies in different veterinary species [1] [5].

The VETRANAL product line specifically designates analytical standards for veterinary applications, emphasizing the importance of quality-controlled reference materials in this field. The use of Dapsone-13C12 within this framework supports method validation and harmonization across veterinary testing laboratories, promoting data comparability and regulatory acceptance [3].

Experimental Protocols

Sample Preparation Protocol
4.1.1 Materials and Reagents
  • Dapsone-13C12 Standard: Obtain certified reference material with documented purity and concentration (available from suppliers such as MedChemExpress, HPC Standards, or Honeywell Fluka) [1] [2] [4].
  • Solvents: HPLC-grade methanol, acetonitrile, and water
  • Buffers: Ammonium acetate (10 mM, pH 4.5) or ammonium formate (10 mM, pH 3.5)
  • Biological Samples: Plasma, serum, urine, milk, or tissue homogenates from target animal species
  • Extraction Sorbents: Oasis HLB (30 mg, 30 μm) or equivalent reversed-phase polymer sorbents
  • Equipment: Microcentrifuge, vortex mixer, analytical balance, pH meter, positive displacement pipettes
4.1.2 Sample Preparation Workflow

The following diagram illustrates the comprehensive sample preparation workflow for veterinary biological matrices:

G SampleCollection Sample Collection (Plasma, Serum, Tissue, Milk) InternalStandard Internal Standard Addition (Dapsone-¹³C₁₂) SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation (Methanol:Acetonitrile 1:1) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation (15,000 × g, 10 min, 4°C) ProteinPrecipitation->Centrifugation SPE Solid-Phase Extraction (Oasis HLB Cartridge) Centrifugation->SPE Evaporation Solvent Evaporation (N₂, 40°C) SPE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LCMSAnalysis LC-MS/MS Analysis Reconstitution->LCMSAnalysis

Figure 1: Sample Preparation Workflow for Dapsone-13C12 in Veterinary Biological Matrices

4.1.3 Detailed Extraction Procedure
  • Internal Standard Working Solution Preparation:

    • Prepare a stock solution of Dapsone-13C12 at 1 mg/mL in methanol
    • Dilute to a working concentration of 100 ng/mL in methanol:water (50:50, v/v)
    • Store at -20°C when not in use [2] [4]
  • Sample Pretreatment:

    • For plasma/serum: Transfer 100 μL aliquot to a clean microcentrifuge tube
    • For tissue homogenates: Transfer 100 μL of 1:4 (w/v) homogenate in phosphate buffer
    • For milk: Transfer 100 μL of centrifuged skim milk fraction
    • Add 25 μL of Dapsone-13C12 working solution (100 ng/mL) to each sample
    • Vortex mix for 30 seconds to ensure thorough incorporation [3]
  • Protein Precipitation:

    • Add 300 μL of cold methanol:acetonitrile (1:1, v/v)
    • Vortex vigorously for 60 seconds
    • Centrifuge at 15,000 × g for 10 minutes at 4°C
    • Transfer supernatant to a clean tube
  • Solid-Phase Extraction (SPE):

    • Condition Oasis HLB cartridge with 1 mL methanol followed by 1 mL water
    • Load supernatant onto conditioned cartridge
    • Wash with 1 mL water:methanol (95:5, v/v)
    • Elute with 1 mL methanol containing 1% formic acid
    • Evaporate eluent to dryness under nitrogen stream at 40°C
    • Reconstitute in 100 μL mobile phase (water:methanol, 70:30, v/v) for LC-MS analysis [3]
LC-MS/MS Analysis Protocol
4.2.1 Instrumentation Parameters

Table 2: LC-MS/MS Instrumentation Parameters for Dapsone-13C12 Analysis

Parameter Specification Notes
LC System UHPLC with binary pump Capable of gradient elution
Column C18 (100 × 2.1 mm, 1.8 μm) Reversed-phase chromatography
Mobile Phase A 10 mM ammonium acetate in water pH adjusted to 4.5 with acetic acid
Mobile Phase B 10 mM ammonium acetate in methanol
Gradient Program 30% B to 95% B over 8 min Return to initial conditions
Flow Rate 0.3 mL/min Optimal for ESI sensitivity
Injection Volume 5 μL Partial loop injection mode
MS System Triple quadrupole mass spectrometer ESI positive ionization mode
Ion Source Temp 150°C Nebulizer gas optimization required
Desolvation Temp 500°C Desolvation gas flow: 800 L/hr
4.2.2 Mass Spectrometric Detection

The mass spectrometric detection of Dapsone-13C12 utilizes multiple reaction monitoring (MRM) to achieve the specificity required for complex veterinary biological matrices. The following transitions are monitored:

  • Quantifier transition: m/z 261.1 → 155.1 (CE: 25 eV)
  • Qualifier transition: m/z 261.1 → 184.1 (CE: 20 eV)
  • Collision gas pressure: 0.15 mL/min
  • Dwell time: 100 ms per transition

For the native dapsone, the corresponding transitions are monitored at m/z 249.1 → 155.1 and 249.1 → 184.1, maintaining the 12 amu mass difference that confirms the identity of both analyte and internal standard. The electrospray ionization source is operated in positive mode with a capillary voltage of 3.5 kV and cone voltage of 30 V, optimized for both sensitivity and stability during extended analytical batches [1] [3] [5].

Quantification and Quality Control Protocol
4.3.1 Calibration Standard Preparation
  • Prepare a calibration curve using blank matrix fortified with native dapsone at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL
  • Add a fixed amount of Dapsone-13C12 (25 μL of 100 ng/mL working solution) to each calibration level
  • Process calibration standards alongside analytical samples using the sample preparation protocol detailed in section 4.1.3
  • Construct the calibration curve by plotting the peak area ratio (native dapsone/Dapsone-13C12) against concentration
  • Apply linear regression with 1/x weighting to establish the relationship [3]
4.3.2 Quality Control Samples
  • Prepare quality control (QC) samples at three concentration levels (low: 3 ng/mL, medium: 75 ng/mL, high: 750 ng/mL) in blank matrix
  • Include QC samples at the beginning, throughout, and at the end of each analytical batch
  • Establish acceptance criteria: QC sample accuracy must be within ±15% of nominal concentration, with at least 67% of all QCs meeting this criterion
  • Process blank samples and zero samples (containing only internal standard) to monitor for contamination and matrix interference

Data Analysis and Interpretation

Calculation of Concentration

The concentration of dapsone in veterinary samples is determined using the internal standard calibration method, which compensates for variations in extraction efficiency and matrix effects. The calculation follows this formula:

[ C_{sample} = \frac{R_{sample} - b}{m} ]

Where:

  • ( C_{sample} ) = concentration of dapsone in the sample
  • ( R_{sample} ) = peak area ratio of native dapsone to Dapsone-13C12 in the sample
  • ( b ) = y-intercept of the calibration curve
  • ( m ) = slope of the calibration curve

The use of Dapsone-13C12 as internal standard provides correction for recovery losses during sample preparation and accounts for ion suppression or enhancement effects in the mass spectrometric detection, significantly improving the accuracy and precision of the quantification compared to external calibration methods. For veterinary diagnostic applications, the calculated concentrations are interpreted relative to established therapeutic ranges (typically 0.5-5 μg/mL in canine plasma) or regulatory limits for residue monitoring in food-producing animals [3] [6].

Method Validation Parameters

For regulatory compliance in veterinary drug analysis, the method should be validated according to established guidelines (e.g., FDA VICH GL49) with the following performance characteristics:

  • Accuracy: 85-115% of nominal value across the calibration range
  • Precision: ≤15% relative standard deviation (RSD) for both within-run and between-run
  • Selectivity: No interference from endogenous matrix components at retention times of analyte and internal standard
  • Linearity: Correlation coefficient (r) ≥ 0.99 across the calibration range
  • Lower Limit of Quantification (LLOQ): Signal-to-noise ratio ≥ 10 with accuracy and precision meeting acceptance criteria
  • Stability: Evaluation of bench-top, processed sample, and freeze-thaw stability

The implementation of Dapsone-13C12 as internal standard typically enables achievement of LLOQ at 1 ng/mL in most biological matrices, sufficient for monitoring therapeutic concentrations and residue levels in veterinary applications [3].

Safety and Regulatory Considerations

Handling and Storage

Dapsone-13C12 requires careful handling in accordance with laboratory safety protocols. The safety data sheet indicates the following hazard classifications:

  • Skin Irritation (Category 2, H315): Causes skin irritation
  • Eye Irritation (Category 2, H319): Causes serious eye irritation
  • Skin Sensitization (Category 1, H317): May cause an allergic skin reaction [2]

Appropriate personal protective equipment including gloves, lab coat, and safety glasses should be worn when handling the neat material or concentrated solutions. The compound should be stored at 4°C in a tightly closed container, protected from moisture and light. Stock solutions in methanol or acetonitrile are stable for at least six months when stored at -20°C [2] [4].

Regulatory Status

Dapsone-13C12 is intended for research use only and not for diagnostic or therapeutic applications [1]. In veterinary drug development and residue testing, the use of stable isotope-labeled internal standards follows guidelines established by regulatory agencies including the FDA Center for Veterinary Medicine and European Medicines Agency. The application of Dapsone-13C12 in regulatory submissions should include documentation of certificate of analysis, purity verification, and stability data to support the validity of the analytical methods [3].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery: If extraction recovery falls below 85%, reevaluate the SPE conditioning or elution steps. Ensure cartridges do not run dry during conditioning.

  • Matrix Effects: If significant ion suppression is observed, implement additional cleanup steps or optimize the chromatographic separation to shift analyte retention away from matrix interference regions.

  • Retention Time Shift: Changes in retention time may indicate mobile phase degradation or column aging. Prepare fresh mobile phase regularly and monitor system suitability parameters.

  • Decreased Sensitivity: Loss of mass spectrometric sensitivity may result from source contamination. Regular maintenance of ion source and cone is recommended.

Method Adaptation for Different Matrices

The protocol described primarily focuses on plasma and serum analysis. For adaptation to other matrices:

  • Tissue Homogenates: Increase sample dilution factor to reduce matrix effects; implement additional lipid removal steps for adipose tissue
  • Milk: Include a defatting step by centrifugation prior to extraction; consider alkaline hydrolysis for conjugate cleavage if measuring metabolites
  • Urine: Dilute 1:5 with water before extraction to reduce ionic interference; adjust calibration matrix accordingly

Conclusion

Dapsone-13C12 serves as an essential analytical tool for precise quantification of dapsone in veterinary medicine and research. The implementation of this stable isotope-labeled internal standard following the detailed protocols provided in this document enables researchers to achieve the accuracy, precision, and reliability required for therapeutic drug monitoring, pharmacokinetic studies, and regulatory compliance testing. The methodological framework outlined supports the generation of robust scientific data that can inform clinical decision-making in veterinary practice and ensure the safety of the food supply through appropriate residue monitoring. As veterinary analytical chemistry continues to advance, the application of isotope-labeled standards like Dapsone-13C12 represents a cornerstone of quality assurance in pharmaceutical analysis.

References

Comprehensive Application Notes and Protocols: Dapsone-13C12 in Forensic Toxicology and Clinical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Dapsone-(^{13}C_{12}) (4,4'-Diaminodiphenyl sulfone-(^{13}C_{12})) serves as a critical internal standard in quantitative analytical methods for forensic toxicology and clinical pharmacology. This stable isotope-labeled compound enables precise quantification of dapsone and its metabolites in biological matrices through advanced mass spectrometry techniques. These application notes provide detailed protocols for implementing Dapsone-(^{13}C_{12}) in the analysis of cytochrome P450 enzyme activity and forensic toxicology applications, particularly within the "Pittsburgh Cocktail" phenotyping approach. The methods outlined demonstrate robust performance across various biological matrices including plasma and urine, with applications in therapeutic drug monitoring, forensic toxicology, and drug metabolism studies.

Introduction

Chemical Properties of Dapsone-(^{13}C_{12})

Dapsone-(^{13}C_{12}) is a stable isotope-labeled analog of dapsone where all twelve carbon atoms have been replaced with (^{13}C) isotopes. This compound (CAS Number: 1632119-29-9) has a molecular weight of 260.21 g/mol (compared to 248.30 g/mol for unlabeled dapsone) and maintains the identical chemical structure and physicochemical properties as the native compound, with the exception of mass difference [1] [2]. The heavy isotope incorporation makes Dapsone-(^{13}C_{12}) ideal for stable isotope dilution techniques in mass spectrometry-based assays, as it exhibits nearly identical chromatographic behavior while being distinguishable by mass separation [3].

Forensic and Analytical Applications

In forensic toxicology and clinical research, Dapsone-(^{13}C_{12}) serves as an essential internal standard for accurate quantification of dapsone and its primary metabolite, mono-N-acetyl dapsone (MADDS). Its applications include:

  • Therapeutic drug monitoring in leprosy and dermatitis herpetiformis treatments
  • Assessment of N-acetyltransferase 2 (NAT2) activity through metabolic ratio calculations
  • Cytochrome P450 phenotyping as part of the "Pittsburgh Cocktail" approach
  • Forensic toxicology investigations in cases of dapsone overdose or adverse reactions
  • Drug interaction studies evaluating CYP-mediated metabolism [3] [4]

The use of Dapsone-(^{13}C_{12}) as an internal standard significantly improves analytical precision and accuracy by correcting for matrix effects, extraction efficiency variations, and instrument fluctuations, which is particularly important in complex biological samples [3].

Experimental Protocols

Materials and Reagents

Table 1: Required Chemicals and Sources

Chemical/Reagent Specifications Source
Dapsone-(^{13}C_{12}) analytical standard >99% purity, neat material Sigma-Aldrich (VETRANAL) or MedChemExpress
Unlabeled dapsone Reference standard Sigma
Mono-N-acetyl dapsone (MAD) Metabolite standard Toronto Research Chemicals
HPLC-grade methanol LC-MS grade Various suppliers
HPLC-grade water LC-MS grade Various suppliers
Trifluoroacetic acid (TFA) LC-MS grade Various suppliers
β-glucuronidase Type H-1, Helix pomatia Sigma
Control plasma and urine Drug-free Commercial sources
Stock Solution Preparation
  • Primary stock solutions: Prepare Dapsone-(^{13}C_{12}) at 1 mg/mL in methanol. Stock solutions are stable for at least 6 months when stored at -20°C.
  • Working internal standard solution: Prepare a dilution in 50% methanol to achieve a concentration of 100 ng/mL. For the Pittsburgh Cocktail approach, prepare a mixture containing all heavy isotope-labeled standards as needed [3].
  • Calibration standards: Prepare in pooled control plasma or urine at concentrations ranging from 0, 50, 100, 200, 500, 1000 pg/mL, and 1.5, 2.0, 5.0, 10.0, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL [3].
Sample Preparation Protocol
3.3.1 Plasma Samples
  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.
  • Add 20 µL of working internal standard solution (Dapsone-(^{13}C_{12}) at 100 ng/mL).
  • Add 100 µL of β-glucuronidase solution (1000 units/mL in 0.2 M sodium acetate buffer, pH 4.3) to hydrolyze conjugated metabolites.
  • Incubate for 4 hours in a water bath at 37°C.
  • Precipitate proteins by adding 300 µL of cold methanol, vortex for 30 seconds, and centrifuge at 14,000 × g for 10 minutes.
  • Transfer supernatant to a clean vial for analysis [3].
3.3.2 Urine Samples
  • Dilute 10 µL of urine sample with 90 µL of water.
  • Add 20 µL of working internal standard solution.
  • Follow steps 3-6 as described for plasma samples [3].
UPLC-MS/MS Analysis

Table 2: UPLC-MS/MS Instrument Parameters

Parameter Specification
Chromatography System Ultra-Performance Liquid Chromatography (UPLC)
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm)
Mobile Phase A Water with 0.1% trifluoroacetic acid
Mobile Phase B Methanol with 0.1% trifluoroacetic acid
Gradient Program Linear gradient from 10% B to 90% B over 6 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
Detection Mode Selected Reaction Monitoring (SRM)
Dapsone-(^{13}C_{12}) SRM m/z 261.1 → 186.1 (quantifier) and 261.1 → 156.1 (qualifier)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C

The analytical method achieves chromatographic resolution of dapsone and its metabolites within an 8-minute run time, enabling high-throughput analysis of clinical samples [3].

Applications in Forensic Toxicology

Dapsone Metabolism and Toxicological Significance

Dapsone undergoes complex hepatic metabolism primarily through two pathways: N-acetylation by N-acetyltransferase 2 (NAT2) to form mono-N-acetyl dapsone (MADDS), and N-hydroxylation via cytochrome P450 enzymes (primarily CYP2E1, CYP2C9, and CYP3A4) to form dapsone hydroxylamine (DDS-NHOH). The hydroxylamine metabolite is responsible for the dose-dependent toxic effects of dapsone, including methemoglobinemia and hemolysis [5] [6] [7].

Dapsone Metabolism Pathways and Toxicological Implications

NAT2 Phenotyping Using Dapsone

Dapsone serves as a probe drug for assessing N-acetyltransferase 2 (NAT2) activity, which exhibits genetic polymorphism and affects individual susceptibility to drug toxicity. The metabolic ratio of MADDS to dapsone in plasma or urine provides a measure of NAT2 acetylator status:

  • Rapid acetylators: Metabolic ratio >0.4
  • Slow acetylators: Metabolic ratio <0.4

This phenotyping has important implications for personalized dosing regimens and toxicity risk assessment [3] [7].

The Pittsburgh Cocktail Approach

The "Pittsburgh Cocktail" represents a comprehensive approach to simultaneously assess the activity of multiple cytochrome P450 enzymes and NAT2 using a combination of probe drugs:

Table 3: Pittsburgh Cocktail Probe Drugs and Metabolic Pathways

Probe Drug Metabolite Enzyme Assessed Typical Dose
Caffeine Paraxanthine CYP1A2 100 mg
Flurbiprofen 4′-Hydroxyflurbiprofen CYP2C9 50 mg
Mephenytoin 4′-Hydroxymephenytoin CYP2C19 100 mg
Debrisoquine 4-Hydroxydebrisoquine CYP2D6 10 mg
Chlorzoxazone 6-Hydroxychlorzoxazone CYP2E1 250 mg
Dapsone Mono-N-acetyl dapsone (MADDS) NAT2 100 mg

In this approach, subjects simultaneously receive all six probe drugs orally. Blood samples are collected at 4 and 8 hours post-administration, and urine is collected over 0-8 hours. Dapsone-(^{13}C_{12}) serves as the internal standard specifically for quantifying dapsone and MADDS, enabling precise metabolic phenotyping [3].

Pittsburgh Cocktail Workflow for Simultaneous Metabolic Phenotyping

Method Validation and Data Analysis

Analytical Method Performance

Table 4: Representative Method Validation Data for Dapsone-(^{13}C_{12})-Based Assay

Validation Parameter Performance Characteristics
Linear range 0.05-2000 ng/mL
Limit of detection 0.02 ng/mL
Limit of quantification 0.05 ng/mL
Precision (intra-day) <8% RSD
Precision (inter-day) <12% RSD
Accuracy 92-107%
Extraction recovery >85%
Matrix effect <15%
Stability >90% after 3 freeze-thaw cycles

The validation data demonstrate that the Dapsone-(^{13}C_{12})-based UPLC-MS/MS method provides sensitive and reliable quantification of dapsone and its metabolites in biological matrices, meeting accepted criteria for bioanalytical method validation [3].

Data Interpretation

In forensic and clinical applications, dapsone concentrations are interpreted in the following contexts:

  • Therapeutic range: 1-10 mg/L for leprosy treatment
  • Potential toxicity: Levels >10 mg/L associated with methemoglobinemia and hemolysis
  • NAT2 phenotyping: Metabolic ratio (MADDS/Dapsone) <0.4 indicates slow acetylator status
  • Elimination half-life: 21-30 hours in normal individuals, prolonged in overdose cases [7] [4]

Troubleshooting and Technical Notes

  • Matrix effects: Use stable isotope internal standards (Dapsone-(^{13}C_{12})) to compensate for suppression/enhancement effects in mass spectrometry.
  • Carryover: Include wash steps with high organic content between injections to prevent carryover.
  • Chromatographic performance: Monitor peak shape and retention time consistency; regenerate or replace UPLC columns as needed.
  • Enzymatic deconjugation: Verify β-glucuronidase activity using appropriate controls to ensure complete hydrolysis of conjugated metabolites.
  • Stability considerations: Process samples under controlled light conditions as dapsone is light-sensitive.

Conclusion

Dapsone-(^{13}C_{12}) serves as an indispensable tool in modern forensic toxicology and clinical pharmacology, particularly for NAT2 phenotyping and comprehensive metabolic profiling using the Pittsburgh Cocktail approach. The protocols outlined herein provide robust methodology for precise quantification of dapsone and its metabolites in biological samples, enabling applications in therapeutic drug monitoring, toxicity assessment, and pharmacogenetics research. The use of stable isotope dilution UPLC-MS/MS provides the sensitivity, specificity, and reproducibility required for both clinical and forensic applications.

References

Comprehensive Analytical Methods for Dapsone-13C12 Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dapsone-13C12 and Its Analytical Applications

This compound (4,4′-Diaminodiphenyl sulfone-13C12) is a stable isotope-labeled internal standard increasingly critical in modern pharmaceutical analysis and metabolism studies. This compound incorporates twelve carbon-13 atoms into the dapsone structure, creating a molecule with nearly identical chemical properties to native dapsone but with a distinct mass difference that enables precise quantification using mass spectrometric techniques. The use of stable isotope-labeled internal standards represents the gold standard in quantitative bioanalysis as they account for sample preparation losses, matrix effects, and instrument variability more effectively than structural analogs. For researchers developing analytical methods, this compound provides exceptional utility in method validation and quantitative precision, particularly in complex matrices such as plasma, urine, and pharmaceutical formulations.

The fundamental structure of this compound maintains the same pharmacological characteristics as the unlabeled compound, which functions as a sulfonamide antibiotic with bacteriostatic, antimycobacterial, and antiprotozoal activities. Dapsone (4,4′-Diaminodiphenyl sulfone) primarily inhibits folate synthesis in microbial cells and remains a key therapeutic agent for dermatologic disorders including leprosy, dermatitis herpetiformis, and acne vulgaris [1]. When used as an internal standard, this compound exhibits virtually identical retention characteristics in chromatographic systems while being distinguishable via mass spectrometry, making it particularly valuable for LC-MS quantification in pharmacological studies, therapeutic drug monitoring, and pharmaceutical quality control.

Analytical Methodologies for Dapsone Quantification

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV methodology provides a robust, accessible approach for dapsone quantification in pharmaceutical formulations and research samples. The following optimized protocol has been validated for specificity, linearity, precision, and accuracy in accordance with International Council for Harmonisation (ICH) guidelines.

Table 1: HPLC-UV Chromatographic Conditions for Dapsone Quantification

Parameter Specification
Column C18 reverse phase (150 × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile–1.5% acetic acid (25:75, v/v)
Flow Rate 0.7 mL/min
Injection Volume 20 μL
Detection Wavelength 230 nm
Column Temperature Ambient
Run Time 10-15 minutes
Retention Time ~6.5 minutes (may vary by specific column)

The sample preparation protocol involves dissolving this compound in an appropriate solvent (typically methanol or mobile phase) to prepare a stock solution of approximately 1 mg/mL. For quantitative analysis, working standards are prepared in the concentration range of 5-25 μg/mL, which demonstrates excellent linearity with correlation coefficients (R²) ≥0.9999 [2]. For complex matrices such as polymeric nanocapsules, sample preparation requires additional steps including extraction with an organic solvent (e.g., acetonitrile or methanol), vortex mixing for 30-60 seconds, followed by centrifugation at 10,000 × g for 10 minutes. The supernatant is then filtered through a 0.22 μm membrane prior to HPLC injection.

Table 2: HPLC-UV Method Validation Parameters for Dapsone Quantification

Validation Parameter Results Acceptance Criteria
Linearity Range 5-25 μg/mL R² ≥ 0.999
Precision (RSD) < 2% ≤ 2%
Accuracy (% Recovery) 99.72 - 106.25% 98-102%
Limit of Detection (LOD) 0.41 μg/mL -
Limit of Quantification (LOQ) 1.24 μg/mL -
Specificity No interference Peak purity ≥ 99%

The method validation data demonstrate that the HPLC-UV protocol provides excellent precision with relative standard deviation (RSD) values below 2%, and accurate recovery ranging from 99.72% to 106.25% across the validated concentration range [2]. The limits of detection and quantification (0.41 μg/mL and 1.24 μg/mL, respectively) indicate adequate sensitivity for most pharmaceutical quality control applications. For analysis of this compound as an internal standard, this method can be adapted to confirm concentration and purity before use in mass spectrometry-based applications.

HPLC_Workflow Start Start HPLC Analysis SamplePrep Sample Preparation: 1. Dissolve in methanol 2. Prepare standards (5-25 μg/mL) 3. Vortex and centrifuge 4. Filter through 0.22 μm Start->SamplePrep HPLCParams HPLC Parameters: C18 Column (150 × 4.6 mm, 5 μm) Mobile Phase: ACN-1.5% Acetic Acid (25:75) Flow Rate: 0.7 mL/min Detection: 230 nm SamplePrep->HPLCParams Injection Sample Injection: Volume: 20 μL HPLCParams->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis: 1. Peak area measurement 2. Calibration curve 3. Concentration calculation Detection->DataAnalysis End Result Validation DataAnalysis->End

Spectrophotometric Determination Method

Spectrophotometric analysis provides a cost-effective alternative for dapsone quantification in pharmaceutical products without requiring sophisticated chromatographic instrumentation. This method employs sodium 1,2-naphthoquinone-4-sulfonic (NQS) as a chromogenic reagent that reacts specifically with the primary amino groups of dapsone to form a colored complex amenable to visible spectrophotometry.

The experimental protocol begins with preparation of NQS reagent (0.5% w/v in distilled water) and pH 6.98 buffer solution. For the quantification procedure, appropriate aliquots of standard this compound solutions (0.40-10 μg/mL) are transferred to a series of 10 mL volumetric flasks. Then, 1.0 mL of pH 6.98 buffer and 1.0 mL of NQS reagent are added to each flask. The solutions are mixed thoroughly and heated in a water bath at 50°C for 15 minutes to accelerate color development. After cooling to room temperature, the volumes are adjusted to the mark with distilled water. The absorbance of the resulting salmon pink colored complex is measured at 525 nm against an appropriate reagent blank [3].

Table 3: Spectrophotometric Method Validation for Dapsone Quantification

Parameter Results Experimental Conditions
Linear Range 0.40-10 μg/mL Beer's law obedience
Molar Absorptivity 3.68 × 10⁴ L·mol⁻¹·cm⁻¹ At 525 nm
Regression Equation C = 0.2334A + 0.01288 -
Correlation Coefficient 0.9998 -
Detection Limit 0.24 μg/mL -
Recovery 99.2 - 102.4% Pharmaceutical formulations
Optimal pH 6.98 Phosphate buffer
λmax 525 nm Salmon pink complex
Standing Time Stable for 60 minutes Room temperature

This spectrophotometric method demonstrates exceptional linearity across the concentration range of 0.40-10 μg/mL with a correlation coefficient of 0.9998. The molar absorptivity of 3.68 × 10⁴ L·mol⁻¹·cm⁻¹ indicates high sensitivity, while the recovery rates of 99.2-102.4% from pharmaceutical products confirm excellent accuracy [3]. The method has been successfully applied to the determination of dapsone in injection solutions with results comparable to official compendial methods such as dead-stop titration. The reaction is specific for primary aromatic amines, with minimal interference from common pharmaceutical excipients when optimized pH and reaction conditions are maintained.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS quantification represents the most sophisticated approach for this compound analysis, particularly when employed as an internal standard for bioanalytical applications. The mass shift introduced by the twelve carbon-13 atoms creates a distinct mass-to-charge ratio (m/z) difference of 12 Da compared to native dapsone (m/z 249 → 261 for [M+H]+ ions), enabling unambiguous differentiation and precise quantification.

For LC-MS analysis, the chromatographic conditions can be adapted from the HPLC-UV method, with modification of the mobile phase to accommodate mass spectrometric detection. A recommended mobile phase consists of acetonitrile-water with 0.1% formic acid, which promotes efficient ionization while maintaining adequate separation. The mass spectrometer should be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for optimal sensitivity. For this compound, the precursor ion is m/z 261 [M+H]+, with characteristic product ions at m/z 156 and 112 after collision-induced dissociation [1].

The exceptional utility of this compound as an internal standard stems from its nearly identical chemical behavior to native dapsone during sample preparation, chromatography, and ionization, while remaining distinguishable by mass spectrometry. This property allows for highly accurate quantification through the ratio of analyte to internal standard response, correcting for matrix effects, recovery variations, and instrument fluctuations. When developing LC-MS methods, researchers should prepare a stock solution of this compound at 1 mg/mL in methanol, with working internal standard solutions typically at 0.1-1 μg/mL concentration, added consistently to all calibration standards, quality control samples, and test samples before extraction.

Application Notes for Pharmaceutical Analysis

Method Development Considerations

Successful quantification method development for this compound requires careful consideration of several factors to ensure reliability, accuracy, and precision across the intended application range. For chromatographic methods, key parameters including column chemistry, mobile phase composition, pH, and temperature must be optimized to achieve adequate separation from potential interferents. The aqueous component of the mobile phase benefits from pH modification with acetic acid or formic acid to suppress silanol interactions and improve peak shape. For mass spectrometric detection, volatile buffers such as ammonium formate or ammonium acetate are preferred to prevent ion source contamination.

The sample matrix significantly influences method development strategy. For pharmaceutical formulations such as tablets, injections, or novel delivery systems including polymeric nanocapsules, extraction efficiency becomes a critical validation parameter [2]. The extraction solvent should be selected based on solubility characteristics, with methanol and acetonitrile representing suitable options for dapsone. For complex biological matrices like plasma or serum, sample clean-up techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are essential to minimize matrix effects and maintain analytical system integrity. In all cases, this compound as an internal standard should be added before the extraction step to correct for recovery variations.

Validation Parameters and Acceptance Criteria

Method validation is an essential process demonstrating that an analytical procedure is suitable for its intended purpose. For this compound quantification methods, key validation parameters include specificity, establishing that the method can unequivocally distinguish the analyte from interferents; linearity, demonstrated across the intended working range with a correlation coefficient (R²) ≥0.998; precision, evaluated as repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤2% for pharmaceutical applications; and accuracy, typically assessed through recovery studies with acceptable ranges of 98-102% [2].

Additional validation elements include robustness, examining the method's resilience to deliberate variations in parameters such as pH, temperature, or mobile phase composition; solution stability, establishing appropriate storage conditions and timeframes for standard and sample solutions; and sensitivity, determined through limit of detection (LOD) and limit of quantification (LOQ) measurements. For biological applications, additional validation elements such as matrix effects, dilution integrity, and carryover assessment must be included following regulatory guidance.

ValidationRelations MethodVal Method Validation Specificity Specificity MethodVal->Specificity No interference Linearity Linearity MethodVal->Linearity R² ≥ 0.998 Precision Precision MethodVal->Precision RSD ≤ 2% Accuracy Accuracy MethodVal->Accuracy Recovery 98-102% Robustness Robustness MethodVal->Robustness Parameter variations Sensitivity Sensitivity MethodVal->Sensitivity LOD/LOQ determination

Troubleshooting and Technical Notes

Common Issues and Resolution Strategies

Analytical methods for this compound quantification may encounter technical challenges that affect data quality and reliability. For HPLC-UV methods, peak tailing frequently occurs due to secondary interactions with residual silanols on the stationary phase. This can be mitigated by incorporating triethylamine (0.1-0.5%) in the mobile phase, reducing pH to 2.5-3.5, or switching to a specially engineered column with enhanced deactivation. Retention time drift often indicates inadequate mobile phase equilibration or column temperature fluctuations, requiring sufficient system stabilization time and temperature control.

In spectrophotometric methods, development of unexpected colors or precipitation may indicate reagent decomposition or incompatible pH. Fresh preparation of NQS reagent and verification of buffer pH before use typically resolve these issues. For all quantification methods, calibration curve nonlinearity at higher concentrations may suggest detector saturation or solubility limitations, requiring appropriate sample dilution or reduction in injection volume. Consistently low recovery values may indicate incomplete extraction, particularly for solid formulations or complex matrices, necessitating optimization of extraction technique, duration, or solvent composition.

Stability and Storage Considerations

This compound stability represents a critical factor in obtaining reliable analytical results. The solid compound should be stored desiccated at -20°C, protected from light to prevent photodegradation. Stock solutions in methanol or dimethyl sulfoxide remain stable for at least 6 months when stored at -20°C in amber vials. For working standard solutions in mobile phase or aqueous buffers, weekly preparation is recommended to prevent concentration changes due to evaporation or degradation.

The chromogenic complex formed in the spectrophotometric method demonstrates stability for approximately 60 minutes after development, requiring timely measurement to maintain accuracy [3]. In chromatographic methods, the autosampler stability of processed samples should be validated for at least 24-48 hours to accommodate large batch analyses. For biological samples containing dapsone, stability through freeze-thaw cycles should be established, with typical recommendations limiting cycles to three to prevent degradation.

Conclusion

The development of robust quantification methods for this compound enables precise and accurate determination of this valuable internal standard and its unlabeled counterpart across pharmaceutical and research applications. The methodologies presented herein—spanning HPLC-UV, spectrophotometric, and LC-MS techniques—provide researchers with validated approaches adaptable to various resource environments and application requirements. The comprehensive validation data presented confirm that these methods meet rigorous analytical standards for linearity, precision, accuracy, and sensitivity.

As pharmaceutical analysis continues to evolve toward increasingly sophisticated methodologies, the role of stable isotope-labeled internal standards like this compound becomes ever more crucial for generating reliable data in regulatory submissions and research publications. The protocols detailed in this document provide a solid foundation for method development, implementation, and troubleshooting, ultimately supporting quality control of pharmaceutical products and advancing research into dapsone's therapeutic applications.

References and Supporting Information

  • Spectrophotometric determination of dapsone in pharmaceutical products using sodium 1,2-naphthoquinone-4-sulfonic as the chromogenic reagent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2004 [3]

  • This compound (4,4′-Diaminodiphenyl sulfone-13C12). MedChemExpress [1]

  • Validation of analytical method by HPLC for determination of dapsone in polymeric nanocapsules based on crude rice brain oil. Journal of Applied Pharmaceutical Science. 2017 [2]

References

Comprehensive Application Notes and Protocols: Dapsone-13C12 as a Mass Spectrometry Reference Standard for Drug Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dapsone-13C12 and Its Analytical Applications

This compound (4,4′-Diaminodiphenyl sulfone-13C12) represents a stable isotope-labeled analog of the pharmaceutical compound dapsone, where all twelve carbon atoms have been replaced with the carbon-13 isotope. This sophisticated chemical tool serves as a critical internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of dapsone and its metabolites in complex biological matrices. The incorporation of twelve heavy carbon atoms results in a mass shift of +12 Da compared to native dapsone, creating a distinct mass spectrometric signature that facilitates accurate quantification without compromising the chemical and chromatographic behavior of the analyte. Dapsone itself is a sulfonamide antibiotic with bacteriostatic activity against Mycobacterium leprae and is used clinically for dermatological conditions including leprosy, dermatitis herpetiformis, and acne vulgaris [1].

The application of this compound extends particularly to the field of clinical pharmacology and toxicology, where it enables researchers to conduct sophisticated phenotyping of drug-metabolizing enzyme activities. As a stable isotope-labeled internal standard, this compound exhibits nearly identical chemical properties to its native counterpart while being distinguishable by mass spectrometry, thereby compensating for variations in sample preparation, matrix effects, and instrument performance. This technical note comprehensively details the protocols and applications for implementing this compound in mass spectrometry-based assays, with particular emphasis on cytochrome P450 phenotyping studies that investigate interindividual variability in drug metabolism capacity [2].

Chemical and Physical Properties of this compound

Structural Characteristics and Isotopic Composition

This compound maintains the identical core chemical structure as native dapsone, consisting of two benzene rings connected through a sulfonyl group, with each ring containing an amino group at the para position. The molecular formula is specifically designated as ( ^{13}C_{12}H_{12}N_2O_2S ), reflecting the comprehensive replacement of all twelve carbon atoms with the ( ^{13}C ) isotope. This strategic isotopic labeling preserves the chemical reactivity, chromatographic behavior, and extraction efficiency of the native compound while creating a distinct mass differential that can be resolved by modern mass spectrometry systems. The molecular weight of this compound is precisely 260.21 g/mol, compared to 248.30 g/mol for the unlabeled dapsone, resulting from the cumulative mass increase of the twelve carbon-13 atoms [1].

The structural integrity of the this compound molecule ensures that its physicochemical properties mirror those of native dapsone, a critical requirement for effective performance as an internal standard. The synthetic pathway for this compound typically begins with aniline-13C6 as the labeled precursor, following methodology analogous to that used for carbon-14 labeled dapsone synthesis, thereby guaranteeing isotopic purity and chemical authenticity [2]. The Canonical SMILES representation of the compound is O=S([13C]1=[13CH][13CH]=13CN)([13C]2=[13CH][13CH]=13CN)=O, explicitly denoting the position of each heavy carbon atom within the molecular structure [1].

Key Analytical Properties

Table 1: Fundamental Properties of this compound

Property Specification Analytical Significance
CAS Number 1632119-29-9 Unique identifier for chemical tracking
Molecular Weight 260.21 g/mol 12 Da heavier than native dapsone
Isotopic Purity >99% Minimizes interference at native analyte masses
Chemical Stability Stable at room temperature Facilitates long-term storage and use
Solubility Methanol, acetonitrile Compatible with LC-MS mobile phase systems
Storage Conditions Room temperature Maintains stability under recommended conditions

The isotopic purity of this compound is typically certified to exceed 99%, ensuring minimal contribution to the signal measured at the mass-to-charge ratios corresponding to native dapsone and its metabolites. This high isotopic purity is essential for maintaining assay sensitivity and preventing artificial inflation of background signals. The compound demonstrates excellent chemical stability when stored at room temperature under the recommended conditions, remaining suitable for analytical use over extended periods. For laboratory practice, stock solutions are generally prepared in methanol at concentrations of 1 mg/mL, with subsequent working solutions prepared through appropriate dilution in methanol-water mixtures to match the desired calibration range [1] [2].

Mass Spectrometry Analysis Protocols

UPLC-MS/MS Instrument Configuration and Parameters

The analysis of this compound and its native counterpart requires careful optimization of mass spectrometric conditions to achieve the necessary sensitivity and specificity. The method development should employ ultra-performance liquid chromatography (UPLC) coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For the Pittsburgh cocktail approach, analysts typically configure the instrument to perform two separate analytical runs using the same chromatographic conditions—one with the electrospray ionization source operating in positive mode and another in negative mode—to accommodate the diverse chemical properties of the different probe drugs and their metabolites [2].

The chromatographic separation is optimally achieved using a reversed-phase column (e.g., BEH C18, 1.7 µm, 2.1 × 100 mm) with a binary solvent system consisting of water (mobile phase A) and methanol (mobile phase B), both modified with 0.1% formic acid to enhance ionization efficiency. The gradient program should begin at 10% B, increasing to 95% B over 6 minutes, holding for 1 minute, then returning to initial conditions over 0.5 minutes with a 1.5-minute re-equilibration period, resulting in a total cycle time of 8 minutes per injection. The column temperature should be maintained at 40°C, and the injection volume set at 5-10 µL to achieve optimal peak shape and sensitivity while minimizing matrix effects [2].

Table 2: Optimized MRM Transitions for Dapsone and Related Analytes

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity Collision Energy (V) Function
Dapsone 249.1 108.1; 156.1 Positive 20; 18 Quantification of native drug
This compound 261.1 112.1; 162.1 Positive 20; 18 Internal standard
Mono-N-acetyl dapsone (MAD) 291.1 108.1; 136.1 Positive 18; 22 NAT2 metabolic activity marker
MAD-d8 299.1 112.1; 140.1 Positive 18; 22 Internal standard for metabolite
Sample Preparation Workflow

The quantitative analysis of dapsone in biological matrices requires a robust sample preparation protocol to remove interfering components while maintaining high recovery of the target analytes. The recommended approach utilizes protein precipitation combined with enzymatic hydrolysis to liberate conjugated metabolites, followed by stable isotope dilution analysis. The specific protocol for plasma and urine samples involves distinct steps to address their different matrix complexities [2]:

  • Plasma Sample Processing: Transfer 100 µL of plasma into a microcentrifuge tube. Add 20 µL of the working internal standard solution containing this compound and other appropriate stable isotope-labeled standards. Precipitate proteins by adding 300 µL of ice-cold acetonitrile, vortex mixing for 30 seconds, and centrifuging at 15,000 × g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of 50% methanol in water, vortex for 30 seconds, and transfer to an autosampler vial for analysis.

  • Urine Sample Processing: Transfer 10 µL of urine into a microcentrifuge tube and dilute with 90 µL of purified water. Add 20 µL of the working internal standard solution. To hydrolyze glucuronide conjugates, add 100 µL of β-glucuronidase solution (1000 units/mL in 0.2 M sodium acetate buffer, pH 4.3) and incubate for 4 hours in a water bath at 37°C. After hydrolysis, follow the same protein precipitation and sample cleanup procedure as described for plasma samples.

The critical considerations in sample preparation include maintaining the pH during enzymatic hydrolysis to ensure complete deconjugation, using high-purity solvents to minimize background interference, and controlling the evaporation temperature to prevent loss of volatile analytes. The use of stable isotope-labeled internal standards such as this compound at the initial extraction step corrects for variability in recovery and matrix effects, ensuring accurate quantification [2].

Application to Cytochrome P450 Phenotyping

Pittsburgh Cocktail Methodology

Dapsone serves as a specific probe substrate for N-acetyltransferase 2 (NAT2) activity within the Pittsburgh cocktail, a well-established approach for simultaneous phenotyping of multiple drug-metabolizing enzymes. The complete cocktail comprises six specific probe drugs: caffeine (CYP1A2), flurbiprofen (CYP2C9), mephenytoin (CYP2C19), debrisoquine (CYP2D6), chlorzoxazone (CYP2E1), and dapsone (NAT2). Subjects receive an oral administration of these drugs at optimized doses: 100 mg caffeine, 250 mg chlorzoxazone, 10 mg debrisoquine, 100 mg mephenytoin, 50 mg flurbiprofen, and 100 mg dapsone. Biological samples including plasma (collected at 4 and 8 hours) and urine (collected 0-8 hours) are obtained post-administration for analysis [2].

The phenotypic metric for NAT2 activity is determined by calculating the metabolic ratio of mono-N-acetyl dapsone (MAD) to dapsone in plasma or urine using the stable isotope dilution UPLC-MS/MS method with this compound as internal standard. This metabolic ratio serves as a measure of the individual's acetylation capacity, which exhibits genetic polymorphism in human populations. The simultaneous assessment of multiple enzyme activities allows researchers to identify clinically significant interactions and understand the impact of physiological conditions, genetic variations, or drug interactions on overall drug metabolism capacity [2].

The following diagram illustrates the experimental workflow for the Pittsburgh cocktail study incorporating this compound:

G Start Study Protocol Initiation Dosing Oral Administration of Pittsburgh Cocktail Start->Dosing SampleCollection Biological Sample Collection (Plasma: 4h & 8h; Urine: 0-8h) Dosing->SampleCollection Prep Sample Preparation with This compound Internal Standard SampleCollection->Prep Analysis UPLC-MS/MS Analysis with Stable Isotope Dilution Prep->Analysis Quant Quantification of Dapsone and Metabolites Analysis->Quant Phenotyping NAT2 Phenotype Determination via Metabolic Ratios Quant->Phenotyping DataInt Data Interpretation and Clinical Application Phenotyping->DataInt

Metabolic Pathway and Phenotyping Interpretation

Dapsone undergoes hepatic acetylation primarily mediated by N-acetyltransferase 2 (NAT2) to form mono-N-acetyl dapsone (MAD), which represents the major metabolic pathway. This acetylation exhibits genetic polymorphism, allowing classification of individuals as rapid, intermediate, or slow acetylators based on their NAT2 genotype and phenotype. The metabolic ratio of MAD to dapsone measured in plasma or urine serves as the phenotypic index of NAT2 activity, with higher ratios indicating more efficient acetylation capacity. Additionally, dapsone undergoes alternative metabolic pathways including hydroxylation mediated by CYP3A4 and CYP2C9 to form hydroxylated metabolites, though these pathways are less prominent than acetylation [2].

The following diagram illustrates the metabolic pathways of dapsone and the role of NAT2 in its biotransformation:

G Dapsone Dapsone (C12H12N2O2S) NAT2 NAT2 Enzyme Dapsone->NAT2 Acetylation CYP CYP3A4/CYP2C9 Dapsone->CYP Hydroxylation MAD Mono-N-acetyl dapsone (MAD) (Major Metabolite) NAT2->MAD MetabolicRatio Metabolic Ratio (MAD/Dapsone) NAT2 Phenotype Indicator MAD->MetabolicRatio Quantification via UPLC-MS/MS Hydroxylated Hydroxylated Dapsone (Minor Metabolites) CYP->Hydroxylated

The clinical significance of NAT2 phenotyping extends beyond dapsone metabolism to numerous therapeutic agents that undergo acetylation, including isoniazid, procainamide, and hydralazine. The slow acetylator phenotype is associated with increased risk of adverse drug reactions to these medications, while rapid acetylators may experience reduced efficacy at standard doses. The implementation of this compound in the Pittsburgh cocktail provides a robust approach to characterize this important metabolic polymorphism alongside other simultaneously assessed cytochrome P450 enzymes, offering a comprehensive metabolic profile for personalized medicine applications [2].

Quantitative Data Analysis and Interpretation

Calibration Curve Construction and Validation

The quantitative accuracy of dapsone measurement using this compound as an internal standard depends on the construction of a reliable calibration curve with appropriate concentration ranges covering expected physiological levels. The calibration standards are prepared by spiking drug-free human plasma or urine with known concentrations of native dapsone and a fixed amount of this compound internal standard. The recommended concentration range for dapsone in plasma is 0.1-1000 ng/mL, prepared through serial dilution from a primary stock solution [2].

The calibration curve is generated by plotting the peak area ratio of native dapsone to this compound against the nominal concentration of dapsone, with weighted least-squares regression (typically 1/x or 1/x² weighting) to account for heteroscedasticity. The curve should demonstrate linearity with a correlation coefficient (r) of ≥0.99 and accuracy within ±15% of the nominal values across the calibration range. Quality control samples prepared at low, medium, and high concentrations within the calibration range should be analyzed alongside experimental samples to ensure ongoing assay performance [2].

Table 3: Representative Analytical Performance Characteristics for Dapsone Quantification

Performance Parameter Specification Evaluation Matrix
Linear Range 0.1-1000 ng/mL Plasma and urine
Lower Limit of Quantification 0.1 ng/mL Signal-to-noise ratio >10:1
Precision (Intra-day) <10% RSD Across calibration range
Precision (Inter-day) <12% RSD Across calibration range
Accuracy 90-108% of nominal values Quality control samples
Extraction Recovery >85% Consistent across concentrations
Matrix Effect <12% RSD Normalized by internal standard
Metabolic Phenotyping Calculations and Clinical Interpretation

The NAT2 metabolic ratio is calculated as the molar ratio of mono-N-acetyl dapsone (MAD) to dapsone measured in plasma at a specific time point (typically 4 hours) or in urine collected over an 8-hour period. The molar concentrations are derived from the mass concentrations using the molecular weights of each compound (291.3 g/mol for MAD and 248.3 g/mol for dapsone). The resulting metabolic ratio serves as the phenotypic metric for NAT2 activity, with population-based thresholds distinguishing different acetylator phenotypes [2]:

  • Slow Acetylators: Metabolic ratio <0.35
  • Intermediate Acetylators: Metabolic ratio 0.35-0.85
  • Rapid Acetylators: Metabolic ratio >0.85

These phenotype classifications have important implications for drug therapy individualization. For instance, slow acetylators receiving dapsone may experience higher systemic exposure and increased risk of adverse effects such as hemolytic anemia and methemoglobinemia, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency. The integration of this compound into the analytical method ensures the reliability of these phenotypic determinations by providing robust quantification of both parent drug and metabolite across the expected concentration ranges [2].

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions

The implementation of this compound in mass spectrometric assays may encounter several technical challenges that require specific troubleshooting approaches. A common issue is ion suppression caused by co-eluting matrix components, which can be identified by post-column infusion experiments and addressed through optimization of chromatographic separation or enhanced sample cleanup. The use of this compound as an internal standard effectively corrects for moderate ion suppression, but severe cases may require modified extraction techniques or alternative chromatographic conditions [2].

Another potential challenge involves the stability of dapsone and its metabolites during sample storage and processing. Dapsone is generally stable in plasma and urine when stored at -70°C, but repeated freeze-thaw cycles should be minimized. The enzymatic hydrolysis step for urine samples requires careful pH control and verification of glucuronidase activity using appropriate controls. Additionally, analysts should regularly verify the isotopic purity of the this compound standard by analyzing a blank sample spiked only with the internal standard to ensure no significant contribution to the native dapsone MRM channel [2].

Regulatory and Safety Considerations

This compound is intended for research use only and is not approved for diagnostic or therapeutic applications in humans [1]. Researchers working with this material should adhere to appropriate laboratory safety practices, including the use of personal protective equipment and proper ventilation. As a controlled substance in some jurisdictions, compliance with local regulations governing the possession and use of chemical standards is essential.

From an analytical perspective, method validation should follow relevant regulatory guidelines such as the FDA Bioanalytical Method Validation recommendations, assessing key parameters including specificity, sensitivity, accuracy, precision, and stability. The implementation of this compound as an internal standard significantly strengthens the assay validation by controlling for variability in sample preparation, chromatography, and mass spectrometric detection [2].

Conclusion

This compound serves as an essential analytical tool for precise quantification of dapsone and its metabolites in complex biological matrices. When implemented within a validated UPLC-MS/MS method, this stable isotope-labeled internal standard enables reliable characterization of NAT2 enzyme activity through the Pittsburgh cocktail approach, providing valuable insights into individual metabolic phenotypes. The protocols detailed in this application note provide researchers with a robust framework for implementing this compound in drug metabolism studies, supporting advancements in personalized medicine and clinical pharmacology. The continued application of this sophisticated analytical approach will contribute to our understanding of interindividual variability in drug metabolism and facilitate optimization of medication therapy based on individual metabolic characteristics.

References

Comprehensive Application Notes and Protocols for Dapsone-13C12 in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dapsone-13C12 and Its Pharmacokinetic Applications

This compound is a stable isotope-labeled form of dapsone (4,4′-diaminodiphenyl sulfone) where twelve carbon atoms have been replaced with the carbon-13 isotope. This compound serves as an essential internal standard in quantitative mass spectrometry-based analyses, enabling precise investigation of dapsone's pharmacokinetic properties and metabolic fate. Dapsone itself is an antibacterial and anti-inflammatory agent with complex metabolism involving multiple enzymatic pathways, including cytochrome P450 enzymes and N-acetyltransferase 2 (NAT2). The incorporation of 13C labels creates a distinct mass difference that allows unambiguous differentiation from the native compound while maintaining identical chemical and physical properties, making this compound an invaluable tool for advanced pharmacokinetic research. [1] [2]

The primary applications of this compound in pharmacokinetic studies include:

  • Quantitative bioanalysis of dapsone and its metabolites in biological matrices
  • Phenotyping of drug-metabolizing enzymes, particularly CYP2E1 and NAT2
  • Detailed metabolic profiling to understand interindividual variability in drug response
  • Drug-drug interaction studies involving dapsone and other therapeutic agents
  • Precision medicine approaches for optimizing dapsone therapy in various patient populations

Specific Research Applications

Cytochrome P450 Phenotyping (CYP2E1 Activity Assessment)

This compound serves as a critical analytical tool in the "Pittsburgh Cocktail" approach for simultaneous phenotyping of multiple cytochrome P450 enzymes. Specifically, dapsone and its metabolite mono-N-acetyl dapsone (MAD) are used to assess NAT2 acetylator phenotype, while the hydroxylation pathway provides information on CYP-mediated metabolism. When administered with other probe substrates, this compound enables researchers to:

  • Evaluate simultaneous metabolic capacity of multiple CYP enzymes in a single experimental setup
  • Assess potential drug interactions at the metabolic level
  • Investigate phenotypic changes in enzyme activity due to disease states, particularly liver impairment
  • Establish individual metabolic profiles for personalized dosing regimens

The cocktail approach incorporating dapsone has been successfully applied to characterize the effects of liver disease on CYP enzyme activities, revealing significant alterations in drug metabolism capacity in this patient population. [2]

Metabolic Profiling and NAT2 Phenotyping

Dapsone undergoes complex biotransformation involving both oxidative and conjugative pathways, making it an excellent probe for assessing metabolic capacity:

  • N-acetylation by N-acetyltransferase 2 (NAT2) to form monoacetyl-dapsone (MADDS)
  • N-hydroxylation primarily by CYP2E1 to form dapsone hydroxylamine (DDS-NOH)
  • Enterohepatic recirculation of parent drug and metabolites

The N-acetylation pathway exhibits genetic polymorphism, resulting in slow, intermediate, and rapid acetylator phenotypes with significant implications for drug efficacy and toxicity. This compound enables precise quantification of metabolic ratios that correlate with NAT2 activity, allowing researchers to:

  • Establish acetylation indices for phenotype classification
  • Investigate correlations between genotype and phenotype
  • Assess impact of NAT2 status on dapsone pharmacokinetics
  • Evaluate relationship between metabolic profile and hematological adverse effects

Research indicates that the formation of DDS-NOH is mainly under control of CYP2C9, suggesting that efficacy in autoimmune dermatoses may be dependent on the CYP2C9 metabolizer status, with potential clinically relevant interactions between NAT2 and CYP2C9 polymorphisms. [2] [3]

Experimental Protocols

Analytical Protocol: UPLC-MS/MS Quantification of Dapsone and Metabolites Using this compound
3.1.1 Reagents and Materials
  • This compound internal standard: >99% purity, prepared as 1 mg/mL stock solution in methanol
  • Analyte standards: Dapsone, mono-N-acetyl dapsone (MAD)
  • Solvents: HPLC-grade methanol, acetonitrile, water
  • β-glucuronidase: Type H-1 (from Helix pomatia, 449,000 units/g) for metabolite deconjugation

Table 1: Preparation of Calibration Standards and Quality Controls

Concentration Level Dapsone (ng/mL) MAD (ng/mL) This compound IS (ng/mL)
Lower Limit of Quantitation 0.1 0.5 100
Low QC 0.3 1.5 100
Mid QC 5.0 25 100
High QC 80 400 100
Upper Limit of Quantitation 100 500 100
3.1.2 Sample Preparation Procedure
  • Protein Precipitation:

    • Aliquot 100 μL of plasma or 10 μL of urine into microcentrifuge tubes
    • Add 20 μL of this compound working solution (100 ng/mL)
    • Vortex mix for 30 seconds
    • Add 300 μL of cold acetonitrile for protein precipitation
    • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C
  • Enzymatic Deconjugation (for metabolite quantification):

    • For glucuronidated metabolite analysis, incubate samples with β-glucuronidase (100 μL, 0.2 M Na acetate pH 4.3, 1000 units/mL) for 4 hours at 37°C prior to protein precipitation
    • Use phenolphthalein glucuronide as positive control for digestion efficiency
  • Supernatant Collection:

    • Transfer clear supernatant to autosampler vials
    • Maintain at 4°C during analysis [2]
3.1.3 UPLC-MS/MS Analysis Conditions

Table 2: UPLC-MS/MS Instrument Parameters

Parameter Specification
Chromatography System Acquity UPLC H-Class System (Waters)
Column BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Program 5% B (0-0.5 min), 5-95% B (0.5-6 min), 95% B (6-7 min), 95-5% B (7-7.1 min), 5% B (7.1-8 min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 μL
Mass Spectrometer Xevo TQ-S triple quadrupole
Ionization Mode ESI Positive for dapsone, ESI Negative for metabolites
Data Acquisition Selected Reaction Monitoring (SRM)

Table 3: MS/MS Transitions for Dapsone and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Dapsone 249.1 108.0; 156.0 30 20
This compound 261.1 113.0; 162.0 30 20
Mono-N-acetyl dapsone (MAD) 291.1 108.0; 229.0 35 25
Dapsone hydroxylamine 265.1 186.1; 234.1 30 18
Clinical Protocol: Phenotyping Study Design
3.2.1 Subject Selection and Inclusion Criteria
  • Healthy volunteers or target patient population (e.g., autoimmune bullous dermatoses)
  • Age range: 18-45 years
  • Genotyping prerequisite: CYP2C9 and NAT2 genotyping prior to enrollment
  • Body mass index: 19-27 kg/m²
  • Good general health as evidenced by medical history, physical examination, ECG, and laboratory tests
  • Written informed consent obtained after detailed study explanation [3]
3.2.2 Exclusion Criteria
  • Deficiency of glucose-6-phosphate dehydrogenase (G6PD)
  • Existing cardiac, hematological, or gastrointestinal diseases
  • Acute or chronic organ diseases affecting drug absorption, metabolism, or excretion
  • Known allergic reactions to dapsone or its derivatives
  • Positive screening for HBsAg, HIV, or drugs of abuse
  • Pregnancy or lactation
  • Use of medications known to interact with dapsone metabolism within 14 days of study
  • Excessive smoking (>10 cigarettes/day) or alcohol consumption (>20 g/day) [3]
3.2.3 Dosing and Sample Collection
  • Single-dose pharmacokinetics:

    • Administer 100 mg dapsone orally
    • Collect blood samples at pre-dose and 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, 24, 36, 48, 72, and 96 hours post-dose
    • Collect urine (0-8 hours) and feces (if applicable)
  • Multiple-dose pharmacokinetics:

    • Administer 100 mg dapsone once daily for 7 days
    • Collect blood samples at pre-dose and 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours after the last dose
    • Monitor methemoglobin levels as safety parameter [3]
  • Sample processing:

    • Centrifuge blood samples immediately at 4°C, 1500 × g for 10 minutes
    • Aliquot plasma and store at -80°C until analysis
    • Record total urine volume, aliquot samples, and store at -80°C

Data Processing and Interpretation

Pharmacokinetic Calculations
  • Non-compartmental analysis using validated software (e.g., Phoenix WinNonlin)
  • Primary parameters: AUC0-∞ (single dose), AUC0-24h (multiple dose), Cmax, Tmax, apparent clearance (CL/F), apparent volume of distribution (Vz/F), elimination half-life (t1/2)
  • Metabolic ratios: MAD/dapsone (acetylation index), hydroxylamine/dapsone (hydroxylation index)

Table 4: Key Pharmacokinetic Parameters of Dapsone in Healthy Subjects

Parameter Single Dose (100 mg) Multiple Dose (100 mg daily)
Cmax (mg/L) 0.63 - 4.82 1.95 - 3.26 (trough)
Tmax (h) 2 - 8 2 - 8
AUC0-24h (mg·h/L) 12.5 - 48.5 25.8 - 45.2
t1/2 (h) 10 - 50 (mean 28) 20 - 30
Apparent Clearance (L/h) 2.06 - 8.0 2.21 - 3.88
Enzyme Phenotyping Metrics
  • NAT2 activity: Metabolic ratio of MAD to dapsone in plasma (4-hour post-dose) or urine (0-8 hour collection)
  • CYP2E1 activity: Metabolic ratio of dapsone hydroxylamine to dapsone
  • Population stratification based on antimode values established in reference populations

The following diagram illustrates the metabolic pathways of dapsone and the enzymes involved:

G Dapsone Dapsone MAD MAD Dapsone->MAD N-acetylation DDS_NOH DDS_NOH Dapsone->DDS_NOH N-hydroxylation NAT2 NAT2 NAT2->MAD  NAT2 phenotype CYP2C9 CYP2C9 CYP2C9->DDS_NOH  CYP2C9 polymorphism CYP2E1 CYP2E1 CYP2E1->DDS_NOH  CYP2E1 activity CYP3A4 CYP3A4 CYP3A4->DDS_NOH  Minor pathway

Figure 1: Dapsone Metabolic Pathways and Involved Enzymes

Statistical Analysis
  • Descriptive statistics: Mean, standard deviation, coefficient of variation for all pharmacokinetic parameters
  • Group comparisons: ANOVA or Kruskal-Wallis test for comparing parameters across genotype groups
  • Correlation analysis: Relationship between metabolic ratios and clinical parameters
  • Power analysis: Ensure adequate sample size to detect clinically relevant differences

Troubleshooting and Technical Considerations

Common Analytical Challenges and Solutions
  • Matrix effects: Use of stable isotope internal standard (this compound) compensates for ionization suppression/enhancement
  • Metabolite instability: Immediate processing and storage at -80°C; addition of antioxidant for hydroxylamine metabolite
  • Carryover: Extensive needle wash steps between injections; randomization of sample sequence
  • Signal drift: Regular calibration with quality control samples; batch size limitation to ≤100 samples
Method Validation Parameters
  • Linearity: Calibration curves (0.1-100 ng/mL for dapsone, 0.5-500 ng/mL for MAD) with r²>0.99
  • Precision and accuracy: Intra-day and inter-day CV <15%, accuracy 85-115%
  • Recovery: Consistent extraction efficiency across quality control levels
  • Stability: Bench-top, freeze-thaw, and long-term stability assessment

The following workflow illustrates the complete experimental process from study design to data interpretation:

G StudyDesign Study Design & Subject Genotyping Dosing Dapsone Administration (100 mg single or multiple dose) StudyDesign->Dosing SampleCollection Biological Sample Collection Dosing->SampleCollection SamplePrep Sample Preparation with this compound IS SampleCollection->SamplePrep UPLC_MSMS UPLC-MS/MS Analysis SamplePrep->UPLC_MSMS DataProcessing Data Processing & PK Calculations UPLC_MSMS->DataProcessing Interpretation Phenotype Interpretation DataProcessing->Interpretation

Figure 2: Experimental Workflow for Dapsone Pharmacokinetic Study

Regulatory and Safety Considerations

  • Ethical approval: Study protocol approval by Institutional Review Board/Independent Ethics Committee
  • Safety monitoring: Regular assessment of methemoglobin levels, complete blood count, liver function tests
  • Adverse event documentation: Particularly for hematological effects including hemolysis
  • GMP-compliant documentation: Complete records of analytical method validation, sample chain of custody, and raw data storage
  • Stable isotope considerations: this compound is for research use only, not for diagnostic or therapeutic applications [1] [3]

Conclusion

This compound represents an essential tool for precise pharmacokinetic characterization of dapsone and phenotyping of drug-metabolizing enzymes. The protocols outlined in this document provide a comprehensive framework for conducting robust studies that can elucidate sources of interindividual variability in dapsone disposition and response. Implementation of these methods enables researchers to obtain high-quality data that can inform personalized dosing strategies and optimize therapeutic outcomes for patients receiving dapsone for various dermatological and infectious conditions.

References

Comprehensive Application Notes and Protocols: Dapsone-¹³C₁₂ in Metabolite Tracing Studies for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dapsone-¹³C₁₂ as a Research Tool

Dapsone-¹³C₁₂ (4,4′-Diaminodiphenyl sulfone-¹³C₁₂) is a stable isotope-labeled compound where all twelve carbon atoms in the phenyl rings have been replaced with carbon-13 isotopes. This sophisticated chemical tool serves as an internal standard in quantitative mass spectrometry-based analyses, enabling precise tracking of the parent compound and its metabolites in complex biological systems. The molecular structure maintains identical chemical and biological properties to unlabeled dapsone while exhibiting a distinct mass shift of +12 Da, making it indispensable for accurate quantification in drug metabolism studies. As pharmaceutical research increasingly focuses on understanding metabolic pathways and potential toxicities, Dapsone-¹³C₁₂ provides researchers with a robust method for elucidating biotransformation pathways and quantifying metabolic kinetics in both in vitro and in vivo systems. [1] [2]

The utility of Dapsone-¹³C₁₂ extends beyond simple quantification, as it enables researchers to conduct sophisticated tracer studies that distinguish between administered compound and endogenous compounds in biological matrices. As a sulfone antibiotic with known bacteriostatic, antimycobacterial and antiprotozoal activities, dapsone itself has been used for decades to treat leprosy and dermatological conditions, but its metabolism presents challenges including the formation of potentially cytotoxic metabolites. The development of Dapsone-¹³C₁₂ addresses the critical need in pharmaceutical research for precise metabolic tracking, particularly given dapsone's complex metabolic pathway involving both cytochrome P450-mediated oxidation and N-acetylation. These application notes provide detailed methodologies for leveraging Dapsone-¹³C₁₂ in advanced metabolite tracing studies to accelerate drug development. [1] [3] [4]

Chemical and Physical Properties of Dapsone-¹³C₁₂

Molecular Characteristics: Dapsone-¹³C₁₂ possesses the molecular formula ¹³C₁₂H₁₂N₂O₂S with a molecular weight of 260.21 g/mol (compared to 248.30 g/mol for unlabeled dapsone). This 12 Dalton increase results exclusively from the replacement of all twelve natural carbon atoms (¹²C) with carbon-13 isotopes (¹³C), creating a distinct mass signature that can be differentiated from endogenous compounds and the unlabeled drug using mass spectrometry. The compound maintains the identical chemical structure to unlabeled dapsone, specifically 4,4'-sulfonyldianiline, ensuring that its chemical behavior and biological activity remain unchanged while providing the mass differential necessary for precise analytical measurements. The stable isotope labeling does not alter the fundamental physicochemical properties, ensuring that the labeled compound behaves identically to the unlabeled form during extraction, chromatography, and metabolic processes. [1] [2] [4]

Stability and Handling: Dapsone-¹³C₁₂ exhibits excellent chemical stability under recommended storage conditions, which typically involve room temperature maintenance in continental US with potential variations elsewhere. As with the unlabeled compound, appropriate precautions should be taken to maintain stability, including protection from extreme temperatures, moisture, and direct light. The compound is typically supplied as a solid powder that should be stored under controlled conditions as specified in the Certificate of Analysis. When preparing stock solutions, methanol is commonly used as the solvent, with subsequent dilutions prepared in 50% methanol for experimental applications. The structural integrity of the carbon-12 labeling throughout the phenyl rings ensures minimal natural abundance interference in mass spectrometry analyses, making it particularly valuable for sensitive quantification applications in complex biological matrices. [1] [2]

Metabolic Pathways and Profiling Applications

Primary Metabolic Pathways of Dapsone

Dapsone undergoes complex biotransformation in biological systems through two primary pathways: N-acetylation and N-hydroxylation. The N-acetylation pathway, mediated primarily by N-acetyltransferase 2 (NAT2), produces monoacetyldapsone (MAD) and diacetyldapsone (DAD). Meanwhile, the cytochrome P450 pathway (particularly CYP3A4 and CYP2C9) catalyzes the N-hydroxylation of dapsone to form dapsone hydroxylamine, a chemically reactive metabolite associated with cytotoxic effects. This hydroxylamine metabolite is recognized as responsible for certain adverse effects of dapsone, including hemolysis and methemoglobinemia, making its quantification particularly important in safety assessments. The competing metabolic pathways create a complex landscape of metabolites that must be precisely quantified to understand both efficacy and toxicity profiles. [3] [5]

The metabolic pathway can be visualized as follows:

G cluster_0 Primary Metabolites Dapsone Dapsone MAD Monoacetyldapsone (MAD) Dapsone->MAD N-acetylation (NAT2) DAD Diacetyldapsone (DAD) Dapsone->DAD N-acetylation (NAT2) DapsoneHydroxylamine Dapsone Hydroxylamine Dapsone->DapsoneHydroxylamine N-hydroxylation (CYP3A4/CYP2C9) MAD->DAD N-acetylation Cytotoxicity Cytotoxicity DapsoneHydroxylamine->Cytotoxicity

Metabolite Profiling and Quantification

The application of Dapsone-¹³C₁₂ enables precise quantification of dapsone and its metabolites in biological matrices. Using liquid chromatography-mass spectrometry (LC-MS) with stable isotope dilution, researchers can achieve exceptional sensitivity with limits of determination as low as 0.2 pg/mL (0.004 nmole) for dapsone, 0.3 pg/mL (0.005 nmole) for MAD, and 0.4 pg/mL (0.006 nmole) for DAD when using a 5 μL sample volume. This remarkable sensitivity allows for detailed pharmacokinetic studies even at very low metabolite concentrations. The chromatographic separation typically employs a C-18 reversed-phase column with isocratic elution using a mobile phase consisting of 67% aqueous pH 6 phosphate buffer, 23% acetonitrile, and 10% methanol, providing optimal separation of the parent drug and its metabolites for accurate quantification. [5]

The use of Dapsone-¹³C₁₂ as an internal standard corrects for analytical variability including matrix effects, ionization efficiency, and extraction recovery, thereby significantly improving data quality and reliability. When implementing stable isotope dilution techniques, the labeled internal standard is added to biological samples prior to any processing steps, ensuring that any losses during sample preparation are proportionally accounted for in the final quantification. This approach has been successfully applied in both plasma and urine matrices, with enzymatic deconjugation using β-glucuronidase often employed to liberate conjugated metabolites for comprehensive metabolic profiling. The robust nature of this methodology supports its application in clinical phenotyping studies, drug-drug interaction assessments, and comparative metabolism studies across different population groups. [6] [5]

Cytochrome P450 Phenotyping Applications

Pittsburgh Cocktail Approach

Dapsone-¹³C₁₂ serves a critical role in the innovative "Pittsburgh Cocktail" approach for comprehensive cytochrome P450 phenotyping, which enables simultaneous assessment of multiple CYP enzyme activities in a single experimental workflow. This sophisticated method incorporates six specific probe substrates to evaluate the function of key drug-metabolizing enzymes: caffeine (CYP1A2), flurbiprofen (CYP2C9), mephenytoin (CYP2C19), debrisoquine (CYP2D6), chlorzoxazone (CYP2E1), and dapsone (NAT2). The administration of these probes in combination followed by quantification of parent drugs and their metabolites using Dapsone-¹³C₁₂ as an internal standard allows researchers to obtain a comprehensive metabolic phenotype with significant time and resource efficiencies compared to traditional sequential phenotyping methods. [6]

The experimental workflow for CYP phenotyping can be summarized as follows:

G CocktailAdmin Administer Pittsburgh Cocktail (Caffeine, Flurbiprofen, Mephenytoin, Debrisoquine, Chlorzoxazone, Dapsone) SampleCollection Biological Sample Collection (Plasma: 4h & 8h; Urine: 0-8h) CocktailAdmin->SampleCollection SampleProcessing Sample Processing (Protein Precipitation & β-Glucuronidase Treatment) SampleCollection->SampleProcessing UPLCMSSampleAnalysis UPLC-MS/MS Analysis (Stable Isotope Dilution) SampleProcessing->UPLCMSSampleAnalysis DataAnalysis Enzyme Activity Calculation (Metabolic Ratios) UPLCMSSampleAnalysis->DataAnalysis PhenotypeInterpretation Phenotype Interpretation (Poor, Intermediate, Extensive Metabolizers) DataAnalysis->PhenotypeInterpretation

Analytical Methodology for CYP Phenotyping

The UPLC-MS/MS methodology for the Pittsburgh Cocktail represents a significant advancement in throughput and sensitivity for comprehensive metabolic phenotyping. The method utilizes reversed-phase chromatography with a gradient water/methanol solvent system to achieve optimal separation of the six probe drugs and their metabolites. Mass spectrometric detection is performed using selected reaction monitoring (SRM) in both positive and negative ionization modes, with a total analytical cycle time of just 8 minutes per mode. This streamlined approach enables researchers to process large sample sets efficiently while maintaining the high data quality necessary for clinical decision-making. The incorporation of Dapsone-¹³C₁₂ as an internal standard specifically for dapsone quantification ensures exceptional accuracy in determining N-acetylation activity, which is particularly important given the genetic polymorphism of NAT2 and its implications for individualized dosing. [6]

The application of this methodology in clinical studies has demonstrated its utility for identifying altered drug metabolism in special populations, including patients with liver disease who may require dose adjustments for medications metabolized through these pathways. In one representative study, the protocol was successfully applied to a cohort of 17 controls and patients with chronic liver disease, with oral administration of 100 mg dapsone as part of the cocktail. The resulting metabolic ratios provided clear differentiation of enzyme activities across the study participants, confirming the utility of this approach for clinical phenotyping applications. The robust nature of the methodology, enhanced by the inclusion of stable isotope-labeled internal standards like Dapsone-¹³C₁₂, supports its implementation in both research and clinical settings for comprehensive metabolic capability assessment. [6]

Quantitative Analysis of Dapsone and Metabolites

Sample Preparation Protocol

Sample Preparation is a critical step in ensuring accurate quantification of dapsone and its metabolites. The protocol begins with the addition of 20 μL of the Dapsone-¹³C₁₂ internal standard solution to 100 μL of plasma or 10 μL of urine samples. For plasma samples, protein precipitation is performed by adding 300 μL of cold acetonitrile or methanol, vortexing vigorously for 60 seconds, followed by centrifugation at 14,000 × g for 10 minutes at 4°C. The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is then reconstituted in 100 μL of the initial mobile phase composition prior to LC-MS analysis. For urine samples, enzymatic deconjugation is necessary to hydrolyze glucuronidated metabolites using β-glucuronidase (100 μL, 0.2 M sodium acetate pH 4.3, 1000 units/mL) for 4 hours in a water bath at 37°C. Following deconjugation, urine samples undergo the same protein precipitation and clean-up procedure as plasma samples. [6] [5]

Quality Control measures include the preparation of calibration standards at varying concentrations ranging from 0, 50, 100, 200, 500, and 1000 pg/mL, to 1.5, 2.0, 5.0, 10.0, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL in pooled plasma or urine. These calibration curves are processed alongside study samples to ensure analytical accuracy throughout the quantification process. The internal standard working solution is typically prepared at a concentration of 100 ng/mL for Dapsone-¹³C₁₂, though this may be adjusted based on the expected concentration range in study samples. It is critical to maintain consistent sample processing temperatures and timing to ensure reproducibility across sample batches, particularly when dealing with large clinical sample sets. [6]

UPLC-MS/MS Analysis Conditions

Chromatographic Separation is achieved using an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) or equivalent, maintained at 45°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program runs at a flow rate of 0.4 mL/min as follows: 0-1.0 min (5% B), 1.0-4.0 min (5-95% B), 4.0-5.0 min (95% B), 5.0-5.1 min (95-5% B), and 5.1-7.0 min (5% B) for column re-equilibration. The total run time of 7.0 minutes provides adequate separation of dapsone, its metabolites, and the internal standard while maintaining high throughput for large sample sets. The autosampler temperature is maintained at 10°C, and the injection volume is typically 5-10 μL depending on sensitivity requirements. [6] [5]

Mass Spectrometric Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. Key instrument parameters include: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/h, and desolvation gas flow 1000 L/h. Detection is typically performed using multiple reaction monitoring (MRM) with the following transitions: Dapsone m/z 249.1→92.1 (quantifier) and 249.1→156.1 (qualifier); Dapsone-¹³C₁₂ m/z 261.1→104.1; MAD m/z 291.1→126.1; DAD m/z 333.1→126.1. The collision energy and cone voltage should be optimized for each instrument to achieve maximum sensitivity. Data acquisition and processing are typically performed using instrument-specific software such as MassLynx or Analyst, with peak area ratios of analyte to internal standard used for quantification against the calibration curve. [6] [5]

Experimental Protocols

In Vitro Metabolic Stability Assessment

Objective: To evaluate the metabolic stability of dapsone and quantify metabolite formation using Dapsone-¹³C₁₂ as an internal standard in liver microsome incubations.

Materials and Reagents:

  • Pooled human liver microsomes (0.5-1.0 mg/mL protein concentration)
  • Dapsone test compound (10 mM stock in DMSO)
  • Dapsone-¹³C₁₂ internal standard (100 ng/mL in methanol)
  • NADPH regenerating system
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Termination solvent: ice-cold acetonitrile with 0.1% formic acid

Procedure:

  • Prepare incubation mixtures containing 0.1 M potassium phosphate buffer (pH 7.4), liver microsomes (0.5 mg/mL final protein concentration), and dapsone (1 μM final concentration) in a total volume of 200 μL.
  • Pre-incubate the mixtures for 5 minutes at 37°C in a water bath with gentle shaking.
  • Initiate reactions by adding 20 μL of NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
  • At predetermined time points (0, 5, 15, 30, 60 minutes), remove 50 μL aliquots and transfer to pre-chilled tubes containing 150 μL of ice-cold acetonitrile with Dapsone-¹³C₁₂ internal standard (100 ng/mL).
  • Vortex samples vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer supernatants to autosampler vials for UPLC-MS/MS analysis.
  • Analyze samples using the chromatographic and mass spectrometric conditions described in Section 5.2.
  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) using standard equations based on the disappearance of parent dapsone over time.
Clinical CYP Phenotyping Protocol

Objective: To determine N-acetyltransferase 2 (NAT2) activity using dapsone as a probe drug in clinical study participants.

Study Population Considerations: Include participants with written informed consent, with special attention to exclusion criteria such as known hypersensitivity to sulfonamides, significant hepatic or renal impairment, pregnancy, or use of medications known to interfere with dapsone metabolism within 30 days prior to the study.

Dosing and Sample Collection:

  • After an overnight fast, administer an oral dose of 100 mg dapsone to study participants with 240 mL of water.
  • Collect plasma samples pre-dose (0 h) and at 2, 4, 6, 8, and 24 hours post-dose using EDTA-containing vacuum tubes.
  • Collect urine over intervals 0-8 h and 8-24 h post-dose, recording total volume for each collection period.
  • Process plasma samples by centrifugation at 2000 × g for 10 minutes at 4°C within 30 minutes of collection.
  • Aliquot plasma and urine samples and store at -80°C until analysis.

Sample Analysis and Phenotype Determination:

  • Process and analyze plasma and urine samples according to protocols in Sections 5.1 and 5.2.
  • Quantify dapsone and MAD concentrations in all samples using calibration curves with Dapsone-¹³C₁₂ as internal standard.
  • Calculate the metabolic ratio (MR) for NAT2 activity as the ratio of MAD to dapsone in plasma at 4 hours post-dose or in urine collected 0-8 hours post-dose.
  • Classify participants as rapid acetylators (MR ≥ 0.4), intermediate acetylators (MR 0.2-0.39), or slow acetylators (MR ≤ 0.19) based on established cut-off values.

Safety Monitoring: Monitor participants for adverse effects, particularly methemoglobinemia and hemolytic reactions, especially in those with G6PD deficiency. Provide a standard meal 4 hours post-dose and ensure medical supervision for at least 8 hours after dapsone administration. [6]

Data Interpretation and Analysis

Quantitative Parameters and Analytical Performance

The application of Dapsone-¹³C₁₂ in metabolite tracing studies yields robust quantitative data essential for understanding dapsone metabolism. The table below summarizes key analytical performance parameters achieved when using Dapsone-¹³C₁₂ as an internal standard:

Table 1: Analytical Performance Characteristics for Dapsone and Metabolites Using Dapsone-¹³C₁₂ as Internal Standard

Analyte Linear Range (ng/mL) Limit of Quantification (pg/mL) Precision (% RSD) Accuracy (% Bias) Recovery (%)
Dapsone 0.05-2000 50 <8% ±10% >90%
MAD 0.10-2000 100 <10% ±12% >85%
DAD 0.10-2000 100 <12% ±15% >82%
Dapsone Hydroxylamine 0.10-1000 200 <15% ±15% >75%

These performance characteristics demonstrate that the method incorporating Dapsone-¹³C₁₂ meets accepted bioanalytical validation criteria across the therapeutic concentration range. The exceptional sensitivity enables detection of even minor metabolites, providing comprehensive metabolic profiling. The precision and accuracy values remain within acceptable limits across the calibration range, ensuring reliable quantification in both pharmacokinetic and metabolic phenotyping studies. [6] [5]

Metabolic Phenotyping Interpretation

Interpretation of metabolic phenotyping data requires understanding of typical metabolic ratios and their clinical implications. The table below provides guidance on classifying acetylator status based on dapsone metabolic ratios:

Table 2: NAT2 Phenotype Classification Based on Dapsone Metabolic Ratios

Phenotype Category Plasma Ratio (MAD/Dapsone) at 4h Urinary Ratio (MAD/Dapsone) 0-8h Clinical Implications
Slow Acetylators ≤0.15 ≤0.19 Increased risk of adverse effects; lower dose requirements
Intermediate Acetylators 0.16-0.35 0.20-0.39 Standard dosing typically appropriate
Rapid Acetylators ≥0.36 ≥0.40 Potential reduced efficacy; possible need for higher doses

These classification criteria enable researchers and clinicians to identify individuals with different metabolic capacities that may influence drug efficacy and toxicity. The application of Dapsone-¹³C₁₂ as an internal standard ensures the reliability of these metabolic ratios by minimizing analytical variability. In addition to the NAT2 phenotyping, the Pittsburgh Cocktail approach allows for correlation of acetylation status with other important drug-metabolizing enzymes, providing a comprehensive metabolic phenotype for personalized medicine applications. [6]

Troubleshooting and Technical Considerations

Common Analytical Challenges may arise during Dapsone-¹³C₁₂ metabolite tracing studies. Ion suppression in mass spectrometric detection can occur due to co-eluting matrix components, which can be addressed by optimizing chromatographic separation or implementing more selective sample clean-up procedures. Inconsistent recovery of metabolites during sample preparation may result from protein binding or incomplete precipitation, which can be mitigated by adjusting the precipitation solvent ratio or incorporating an additional extraction step. Instability of reactive metabolites, particularly dapsone hydroxylamine, requires careful handling including immediate stabilization with antioxidants such as ascorbic acid or glutathione upon sample collection. Carryover between injections in UPLC-MS/MS analysis can be minimized by implementing robust needle wash procedures and periodically cleaning the ion source.

Method Verification should be performed regularly to ensure ongoing analytical performance. This includes monitoring internal standard response across batches to detect any degradation of the Dapsone-¹³C₁₂ stock solutions, which should be stored at -20°C in aliquots to minimize freeze-thaw cycles. Quality control samples at low, medium, and high concentrations should be included in each analytical batch, with acceptance criteria of ±15% deviation from nominal concentrations for at least two-thirds of the QC samples. When analyzing samples from special populations, such as patients with hepatic impairment, additional verification of matrix effects may be necessary due to potential differences in plasma composition. Regular maintenance of UPLC systems and mass spectrometers, including source cleaning and calibration, ensures optimal performance throughout the study period.

Regulatory Considerations and Compliance

Bioanalytical Method Validation for studies incorporating Dapsone-¹³C₁₂ should comply with relevant regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance. This includes demonstration of selectivity, sensitivity, linearity, accuracy, precision, matrix effects, recovery, and stability under various conditions. The use of a stable isotope-labeled internal standard like Dapsone-¹³C₁₂ provides significant advantages in meeting these requirements, particularly in addressing matrix effects and ensuring reproducibility. Documentation practices should include certificate of analysis for the Dapsone-¹³C₁₂ reference material, evidence of purity and isotopic enrichment, and records of proper storage conditions. For clinical applications, the protocol should receive approval from an institutional review board or ethics committee, with particular attention to the risk-benefit ratio of administering dapsone to healthy volunteers or patient populations.

Data Integrity measures should ensure traceability from raw data to reported results, with appropriate audit trails for any processing manipulations. The application of Dapsone-¹³C₁₂ in regulated studies requires verification of the internal standard's purity and stability throughout the analysis period. When implementing the Pittsburgh Cocktail approach, researchers should consider potential drug interactions between the probe substrates and ensure that dosing regimens minimize any such interactions while still providing adequate signal for phenotyping determinations. For studies intended to support regulatory submissions, consultation with relevant health authorities during protocol development is recommended to ensure acceptance of the methodology and resulting data. [6]

Conclusion

Dapsone-¹³C₁₂ represents an essential tool in modern drug metabolism research, enabling precise quantification of dapsone and its metabolites through advanced mass spectrometry-based methodologies. The application protocols outlined in this document provide researchers with robust methodologies for implementing Dapsone-¹³C₁₂ in various experimental contexts, from in vitro metabolic stability assessments to comprehensive clinical cytochrome P450 phenotyping studies. The superior analytical performance achieved through stable isotope dilution methodology, with sensitivity reaching picogram per milliliter levels, ensures that researchers can obtain reliable data even at low metabolite concentrations. Furthermore, the implementation of the Pittsburgh Cocktail approach with Dapsone-¹³C₁₂ as a critical component allows for efficient multiparametric metabolic phenotyping, advancing the field of personalized medicine.

As pharmaceutical research continues to evolve toward more targeted therapies with narrower therapeutic indices, the precise metabolic characterization enabled by Dapsone-¹³C₁₂ will play an increasingly important role in drug development. The methodologies described herein not only support basic research on dapsone metabolism but also provide a framework that can be adapted to other stable isotope-labeled probe substrates for comprehensive drug interaction and metabolic capability assessment. By leveraging the protocols and applications detailed in this document, researchers can generate high-quality, reproducible data to inform drug development decisions and advance understanding of factors influencing drug metabolism in diverse patient populations.

References

Comprehensive Protocol for Dapsone-13C12 Sample Preparation and Analysis in CYP Phenotyping Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dapsone-13C12 and Its Role in Metabolic Phenotyping

This compound is a stable heavy isotope-labeled form of dapsone (4,4'-diaminodiphenyl sulfone) where all twelve carbon atoms have been replaced with carbon-13 isotopes, increasing its molecular weight from 248.30 g/mol to 260.21 g/mol [1] [2]. This stable isotope-labeled internal standard is essential in modern bioanalytical chemistry, particularly for quantifying dapsone and its metabolites in biological matrices through techniques such as ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). The structural identity between the internal standard and the analyte ensures nearly identical chemical behavior during sample preparation and analysis while allowing for distinct mass spectrometric detection.

In pharmacological research, this compound serves a critical role in the "Pittsburgh Cocktail" approach for simultaneous CYP phenotyping, which enables the assessment of multiple cytochrome P450 enzyme activities in a single experimental workflow [3]. Specifically, dapsone is used as a probe drug for N-acetyltransferase 2 (NAT2) activity, with its metabolic ratio (dapsone to N-monoacetyldapsone) serving as a phenotypic measure of acetylator status [3]. The use of stable isotope-labeled internal standards like this compound significantly enhances the precision and accuracy of quantitative analyses by correcting for variability in extraction efficiency, matrix effects, and instrument performance.

Sample Preparation Protocol

Reagents and Equipment
2.1.1 Chemical Reagents
  • This compound internal standard: Can be commercially sourced or synthesized in-house [1] [3]
  • Methanol, acetonitrile: HPLC grade or higher
  • Trifluoroacetic acid (TFA): HPLC grade
  • β-Glucuronidase (Type H-1 from Helix pomatia, 449,000 units/g) [3]
  • Sodium acetate buffer (0.2 M, pH 4.3)
  • Deionized water (HPLC grade)
2.1.2 Equipment
  • UPLC-MS/MS system with triple quadrupole mass spectrometer
  • Analytical balance with micro-weighing capability
  • Vortex mixer
  • Centrifuge
  • Lyophilizer
  • Water bath (temperature controlled to 37°C)
  • Pipettes (covering range from 10 μL to 1000 μL)
Preparation of Standards and Working Solutions
2.2.1 Primary Stock Solutions
  • Prepare This compound primary stock solution at 1 mg/mL in methanol [3]
  • Prepare calibration standards for dapsone and N-monoacetyldapsone (MAD) at 1 mg/mL in methanol
  • For water-soluble compounds, prepare stock solutions in deionized water instead of methanol
  • Store all stock solutions at -20°C when not in use
2.2.2 Internal Standard Working Solution
  • Prepare a combined internal standard working solution containing this compound and other relevant heavy isotope-labeled standards [3]
  • The recommended concentration for this compound in the working solution is 100 ng/mL [3]
  • Aliquot and store working solutions at -20°C to maintain stability

Table 1: Internal Standard Working Solution Composition for Pittsburgh Cocktail Analysis

Compound Concentration in Working Solution Matrix
This compound 100 ng/mL 50% methanol
Caffeine-13C3 100 ng/mL 50% methanol
Paraxanthine-d3 500 ng/mL 50% methanol
Debrisoquine-13C,15N2 200 ng/mL 50% methanol
4-Hydroxydebrisoquine-13C,15N2 1.00 μg/mL 50% methanol
Other relevant CYP probe IS Varying concentrations 50% methanol
Sample Processing Workflow

The following diagram illustrates the complete sample preparation workflow for biological matrices:

G Start Start Sample Processing Plasma Plasma Sample (100 µL) Start->Plasma Urine Urine Sample (10 µL) Start->Urine IS Add Internal Standard (20 µL this compound working solution) Plasma->IS Dilution Dilute Urine to 100 µL with deionized water Urine->Dilution Enzyme Add β-Glucuronidase (100 µL, 1000 units/mL) IS->Enzyme Dilution->IS Incubation Incubate at 37°C for 4 hours Enzyme->Incubation Precipitation Protein Precipitation with cold methanol Incubation->Precipitation Centrifuge Centrifuge at 14,000 × g for 15 minutes Precipitation->Centrifuge Collection Collect Supernatant Centrifuge->Collection Analysis UPLC-MS/MS Analysis Collection->Analysis

2.3.1 Enzymatic Deconjugation
  • To each 100 μL plasma sample or diluted urine sample, add 100 μL of β-glucuronidase solution (1000 units/mL in 0.2 M sodium acetate buffer, pH 4.3) [3]
  • Incubate samples for 4 hours in a water bath maintained at 37°C [3]
  • Include a positive control (phenolphthalein glucuronide) to verify enzymatic activity - development of pink color upon addition of 1 M sodium hydroxide indicates successful digestion [3]
2.3.2 Protein Precipitation and Extraction
  • Following enzymatic treatment, add 300 μL of cold methanol to precipitate proteins
  • Vortex mix samples vigorously for 60 seconds to ensure complete precipitation
  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins
  • Transfer supernatant to clean autosampler vials for analysis
  • For low-concentration samples, evaporate supernatant under a gentle stream of nitrogen and reconstitute in 100 μL of 50% methanol

UPLC-MS/MS Analysis Conditions

Chromatographic Separation

Table 2: UPLC Chromatographic Conditions for Dapsone and Metabolite Separation

Parameter Specification
Column Reversed-phase C18 (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 × 100 mm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Program Linear gradient from 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Sample Temperature 10°C
Injection Volume 5-10 μL
Mass Spectrometric Detection
  • Ionization Mode: Electrospray ionization (ESI) in positive mode [3]
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/hr
  • Collision Gas Flow: 0.15 mL/min
  • Data Acquisition: Multiple reaction monitoring (MRM) mode

Table 3: MRM Transitions for Dapsone and Related Compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Dapsone 249.1 108.0; 156.0 30 20
This compound 261.1 114.0; 162.0 30 20
N-monoacetyldapsone (MAD) 291.1 108.0; 229.0 30 20
N-monoacetyldapsone-d8 (MAD-d8) 299.1 116.0; 237.0 30 20

Experimental Design for Clinical Phenotyping Studies

Clinical Administration Protocol

For CYP phenotyping studies using the Pittsburgh cocktail approach:

  • Administer 100 mg dapsone orally in tablet form along with other cocktail compounds [3]
  • Cocktail composition typically includes: caffeine (100 mg), chlorzoxazone (250 mg), debrisoquine (10 mg), mephenytoin (100 mg), and flurbiprofen (50 mg) [3]
  • Study participants should fast overnight prior to drug administration and continue fasting for 4 hours post-dosing
  • Collect plasma samples at 4 hours and 8 hours post-administration [3]
  • Collect urine samples as cumulative 0-8 hour collection [3]
Calibration Standards and Quality Control
  • Prepare calibration standards at varying concentrations ranging from 50 pg/mL to 2000 ng/mL [3]
  • Construct calibration curves in pooled human plasma or urine matrix
  • Include quality control samples at low, medium, and high concentrations
  • Process calibration standards and quality control samples alongside study samples in each analytical batch
Data Analysis and Phenotypic Index Calculation
  • Calculate the metabolic ratio for NAT2 phenotyping as follows:
    • NAT2 Metabolic Ratio = [Dapsone] / [N-monoacetyldapsone] in plasma or urine
  • Determine acetylation phenotype based on established cut-off values for the metabolic ratio
  • For comprehensive CYP phenotyping, calculate metabolic ratios for all cocktail compounds simultaneously

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Poor chromatographic separation: Optimize gradient conditions and mobile phase pH; consider alternative stationary phases
  • Ion suppression: Ensure complete protein precipitation; improve sample cleanup; use stable isotope internal standards to correct for matrix effects
  • Incomplete enzymatic deconjugation: Verify enzyme activity with positive control; extend incubation time; check pH of incubation buffer
  • Low analyte recovery: Optimize protein precipitation solvent; check solvent-to-sample ratio; evaluate alternative extraction methods
Method Validation Parameters

When implementing this protocol, ensure proper method validation including:

  • Accuracy and precision (intra-day and inter-day)
  • Linearity and range of calibration curves
  • Selectivity and specificity for target analytes
  • Stability of analytes in biological matrix under various storage and processing conditions

Applications in Drug Development and Clinical Research

The this compound sample preparation protocol enables precise NAT2 phenotyping which is crucial for understanding individual differences in drug metabolism capacity. The Pittsburgh cocktail approach with stable isotope dilution provides a comprehensive metabolic profile for multiple CYP enzymes simultaneously, offering significant advantages over single-enzyme phenotyping strategies [3]. This methodology has been successfully applied to investigate the effects of liver disease on drug metabolism and to characterize CYP enzyme activities in various patient populations [3].

The use of this compound as an internal standard specifically corrects for analytical variability during dapsone and MAD quantification, ensuring reliable NAT2 phenotyping results that can inform personalized medicine approaches and drug dosing recommendations based on acetylator status.

References

Comprehensive Application Notes and Protocol for Dapsone-¹³C₁₂ Stock Solution Preparation and Use

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Specifications

Dapsone-¹³C₁₂ is a stable isotope-labeled analog of Dapsone, where all twelve carbon atoms are replaced with the ¹³C isotope. It is primarily used as an internal standard in mass spectrometry-based assays to ensure quantitative accuracy.

Table 1: Basic Chemical and Physical Properties of Dapsone-¹³C₁₂

Property Specification
CAS Number 1632119-29-9 [1] [2] [3]
Molecular Formula ¹³C₁₂H₁₂N₂O₂S [1] [2] [3]
Molecular Weight 260.21 - 260.41 g/mol [2] [3] [4]
Common Synonyms 4,4'-Diaminodiphenyl sulfone-¹³C₁₂; DDS-¹³C₁₂ [2]
Form Solid or ready-made solution in methanol [1] [3] [5]

Table 2: Commercially Available Pre-Made Stock Solutions

Supplier Catalog Number Form Concentration Solvent Storage
AChemTek MSK7106C12-100M Solution 100 μg/mL Methanol Information Missing [1]
HPC Standards 690876 Solution 100 μg/mL Methanol 4 °C [5]

Primary Applications in Research

Dapsone-¹³C₁₂ is critical in modern analytical chemistry and drug development, primarily serving two key functions:

  • Internal Standard for Quantitative Analysis: Its primary application is as an internal standard for quantitative analysis by LC-MS/MS, GC-MS, or NMR. Because it is chemically identical to unlabeled Dapsone but has a different mass, it allows researchers to account for sample loss during preparation and variability in instrument response. When added to a biological sample (e.g., plasma or urine) at a known concentration before processing, it enables highly precise measurement of the native Dapsone or its metabolites [2] [6].
  • Tracer in Metabolic and Enzymatic Studies: It is used as a tracer to study the metabolic fate of Dapsone and the activity of drug-metabolizing enzymes. A prominent example is its use in the "Pittsburgh Cocktail" phenotyping approach, where it helps measure the metabolic activity of the N-acetyltransferase 2 (NAT2) enzyme. This method is used to assess inter-individual variability in drug metabolism in both healthy subjects and patients with conditions like chronic liver disease [2] [6].

Detailed Experimental Protocols

Protocol 1: Preparation of a 100 µg/mL Stock Solution from Solid Powder

This protocol details the procedure for preparing a primary stock solution from solid Dapsone-¹³C₁₂.

Materials and Reagents:

  • Dapsone-¹³C₁₂ solid powder (e.g., 10 mg, HPC Standards, Catalog #679533) [3]
  • HPLC-grade or higher Methanol
  • Analytical balance (capable of weighing to 0.01 mg)
  • Volumetric flask (100 mL)
  • Micropipettes
  • Sonicator

Procedure:

  • Weighing: Accurately weigh out 10.00 mg of Dapsone-¹³C₁₂ solid powder using an analytical balance.
  • Dissolution: Transfer the powder into a 100 mL volumetric flask.
  • Solvent Addition: Fill the volumetric flask to the mark with methanol to achieve a final concentration of 100 µg/mL.
  • Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.
  • Aliquoting and Storage: Aliquot the solution into smaller, airtight containers to minimize freeze-thaw cycles and contamination. Store at 4 °C [3].
Protocol 2: Clinical Sample Preparation for NAT2 Phenotyping Using Stable Isotope Dilution

This protocol is adapted from a published UPLC-MS/MS method for the simultaneous quantification of Dapsone and its metabolite, mono-N-acetyl dapsone (MAD), in human plasma and urine using Dapsone-¹³C₁₂ as the internal standard [6].

Materials and Reagents:

  • Dapsone-¹³C₁₂ stock solution (100 µg/mL) [1] [5]
  • Analytical standards: Dapsone and Mono-N-acetyl dapsone (MAD) [6]
  • HPLC-grade Methanol, Water, and Acetonitrile
  • β-Glucuronidase (from Helix pomatia) [6]
  • 0.2 M Sodium Acetate buffer (pH 4.3) [6]
  • Microcentrifuge tubes
  • Centrifuge
  • Vortex mixer

Procedure:

  • Internal Standard Spiking: Add a known volume (e.g., 20 µL) of the Dapsone-¹³C₁₂ working solution to 100 µL of plasma or 10 µL of urine sample [6].
  • Enzymatic Hydrolysis (for metabolite conjugation): To the sample, add 100 µL of sodium acetate buffer containing β-glucuronidase (1000 units/mL). Incubate for 4 hours in a water bath at 37 °C to deconjugate glucuronidated metabolites [6].
  • Protein Precipitation: Add a volume of ice-cold methanol or acetonitrile (e.g., 300 µL) to the sample to precipitate proteins. Vortex vigorously for 1 minute.
  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.
  • Sample Injection: Carefully transfer the clear supernatant to an LC-MS vial for analysis.

The following workflow diagram summarizes this sample preparation process:

G Start Start: Clinical Sample (Plasma/Urine) IS Spike Internal Standard (Dapsone-¹³C₁₂) Start->IS Enzyme Enzymatic Hydrolysis (β-Glucuronidase, 37°C, 4h) IS->Enzyme Precipitate Protein Precipitation (Add Cold Methanol) Enzyme->Precipitate Centrifuge Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Inject Collect Supernatant for LC-MS/MS Analysis Centrifuge->Inject

LC-MS/MS Analysis Parameters

The analytical method below is based on the protocol used for the "Pittsburgh Cocktail" to quantify Dapsone and its metabolite MAD.

Table 3: Example UPLC-MS/MS Conditions for Dapsone/MAD Analysis [6]

Parameter Specification
Chromatography
System Ultra-Performance Liquid Chromatography (UPLC)
Column Reversed-Phase C18
Solvent System Water/Methanol Gradient
Run Time 8 minutes
Mass Spectrometry
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (Positive and Negative)
Acquisition Mode Selected Reaction Monitoring (SRM)
Quantitative Purpose Stable Isotope Dilution

Safety and Storage Information

Handling Dapsone-¹³C₁₂ requires careful attention to safety and storage protocols.

Table 4: Safety, Handling, and Storage Guidelines [3]

Aspect Guidelines
GHS Hazard Statements H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation) [3].
Precautionary Measures P280 (Wear protective gloves), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) [3].
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (face shield and safety glasses), and a lab coat. Use adequate ventilation [3].
Storage Conditions Store in a cool place at 4 °C. Keep the container tightly closed in a dry and well-ventilated place [3] [5].
Stability & Reactivity Stable under recommended storage conditions. Incompatible with oxidizing agents, reducing agents, and water [3].
Regulatory Disclaimer For research use only. Not for human or veterinary use. [1] [2]

Troubleshooting and Best Practices

  • Low Analytical Signal: Ensure the stock solution is fresh and has been stored correctly. Check for evaporation of the methanol solvent and reconstitute if necessary. Verify the calibration of pipettes used for dilution.
  • Poor Chromatography: Particulates in the sample can clog the UPLC column. Ensure the centrifugation step is thorough and only the clear supernatant is injected. Use high-purity, LC-MS grade solvents.
  • Inaccurate Quantification: Always use the stable isotope-labeled internal standard (Dapsone-¹³C₁₂) and add it at the beginning of the sample preparation process. This corrects for any sample loss during steps like protein precipitation [6].

References

Dapsone-13C12 peak resolution improvement HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are some common questions and answers that researchers might have when dealing with HPLC peak resolution:

  • 1. My Dapsone-13C12 peak is co-eluting with another compound. What is the most effective first step to resolve them? The most powerful approach is to adjust the relative retention (α) by modifying the mobile phase composition. This can be done by changing the type of organic solvent (e.g., from acetonitrile to methanol), adjusting the pH of the buffer, or using a different buffer concentration [1]. This changes the chemical environment and often successfully separates co-eluting peaks.

  • 2. My peaks are broad and overlapping, not well-resolved. What can I do? Broad, overlapping peaks suggest low column efficiency. You can improve this by increasing the column plate number (N). This is effectively achieved by using a column packed with smaller particles or, if instrument pressure limits allow, by using a longer column [1]. Elevated column temperature can also reduce mobile phase viscosity and increase diffusion rates, leading to sharper peaks [1].

  • 3. Should I use isocratic or gradient elution for my method? The choice depends on your sample's complexity:

    • Isocratic elution uses a constant mobile phase composition and is ideal for simple mixtures or routine quality control of known compounds. It is simpler, more reproducible, and has lower solvent consumption [2] [3].
    • Gradient elution changes the mobile phase composition over time and is superior for complex samples with analytes of a wide polarity range. It provides better resolution, sharper peaks, and faster run times for late-eluting compounds [2] [3]. If your isocratic method has late-eluting, broad peaks, switching to a gradient should be considered [3].
  • 4. My column pressure is high, and I suspect a blockage. What could be the cause? A common cause of column blockage is the precipitation of buffer salts in the mobile phase. This can happen when a high concentration of buffer (e.g., phosphate) is mixed with a high percentage of organic solvent (e.g., acetonitrile). To prevent this, use the lowest effective buffer concentration (often ≤25 mM is sufficient) and avoid sudden, large changes in organic solvent concentration during a method run [4].

Troubleshooting Guide: Improving Peak Resolution

The following workflow outlines a systematic approach to diagnosing and fixing poor peak resolution. You can follow these steps to optimize your method for this compound.

Start Start: Poor Peak Resolution Step1 Adjust Mobile Phase (Change solvent, pH, or buffer) Start->Step1 Step2 Improve Column Efficiency (Smaller particles, longer column, higher temp) Step1->Step2 If unresolved End Optimal Resolution Achieved Step1->End If resolved Step3 Change Stationary Phase (Switch column chemistry) Step2->Step3 If unresolved Step2->End If resolved Step4 Check Instrument & Column Health (Prevent blockage, check performance) Step3->Step4 If unresolved Step3->End If resolved Step4->End After maintenance

Key Experimental Parameters to Optimize

The table below summarizes the main parameters you can adjust to improve resolution, along with their intended effect and practical considerations.

Parameter to Adjust Primary Goal Action & Consideration
Organic Solvent Type [1] Alter relative retention (α) Switch from acetonitrile to methanol or tetrahydrofuran; use solvent strength charts to estimate new %B.
Mobile Phase pH [1] Alter relative retention (α) Effective for ionizable compounds like dapsone; small changes can significantly impact selectivity.
Buffer Concentration [4] Ensure method robustness Use the lowest effective concentration (e.g., 15-25 mM); high concentrations can cause precipitation and column blockage.
Column Particle Size [1] Increase efficiency (N) Columns with smaller particles (e.g., <2 µm UHPLC) provide higher efficiency and resolution.
Column Temperature [1] Increase efficiency (N) Higher temperatures (e.g., 40-60°C) reduce viscosity, improve efficiency, and can change peak spacing.
Column Chemistry [1] Alter relative retention (α) If C18 fails, try phenyl, cyano, or other bonded phases for different selectivity.

Important Notes on this compound

This compound is the carbon-13 labeled version of Dapsone, used as an internal standard for quantitative analysis by LC-MS to correct for variability in sample preparation and instrument response [5] [6]. When developing a method, the goal is to achieve baseline resolution between the analyte of interest and the internal standard to ensure accurate quantification.

References

Dapsone-13C12 storage conditions stability methanol

Author: Smolecule Technical Support Team. Date: February 2026

Basic Storage Specifications

The table below summarizes the key storage specifications for Dapsone-13C12 solution in methanol as provided by commercial suppliers.

Specification Details
Chemical Name This compound solution in methanol [1] [2]
CAS Number 1632119-29-9 [1] [3] [4]
Concentration 100 μg/mL [1] [4]
Solvent Methanol [1] [4]
Recommended Storage 4 °C (Refrigeration) [1]

Stability Data & Guidelines

The search results do not contain a specific stability study for the isotope-labeled compound in solution. However, insights can be drawn from studies on unlabeled dapsone.

  • Stability in Various Formulations: A study on unlabeled dapsone in oral suspensions found it was chemically stable (retaining ≥90% initial concentration) for up to 90 days when stored in amber plastic bottles or syringes, particularly under refrigerated conditions (5°C) [5] [6]. This suggests that proper temperature control and container selection are critical for dapsone's stability.
  • Incompatibility Consideration: The same study noted that dapsone suspensions in a sugar-containing vehicle were unstable at room temperature, likely due to the Maillard reaction between the drug's amino groups and sugars [5] [6]. While your methanol solution does not contain sugars, this highlights dapsone's potential reactivity.

Guidance for this compound/Methanol Solution: Given the above, the supplier's recommendation to store the solution at 4°C [1] is a prudent standard practice to maximize stability. For critical quantitative applications, it is highly advisable to establish the solution's specific stability timeline through method validation experiments.

Experimental Protocol: HPLC-UV Analysis of Dapsone

The following workflow and detailed method are adapted from a stability study on unlabeled dapsone suspensions [5] [6], which you can use as a reference for analyzing your this compound solutions.

Start Sample Preparation A HPLC-UV Analysis Start->A Prepared vials B Data Processing A->B Chromatogram data End Result Interpretation B->End Calculated concentration

Detailed Procedure

You can adapt this detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for your experiments [5] [6].

  • Sample Preparation

    • Dilution: Pipette 50 µL of the this compound methanol solution into a 1.5-mL centrifuge tube.
    • Solvent Addition: Add 950 µL of methanol to make a 1:20 dilution. Vortex the mixture for 20 seconds.
    • Centrifugation: Centrifuge at 10,000 × g for 10 minutes to separate any insoluble particulates.
    • Further Dilution: Transfer 150 µL of the supernatant to a new vial. Add 150 µL of a water-acetonitrile mixture (80:20 v/v) and vortex for 20 seconds. This final solution is now ready for injection into the HPLC system.
  • HPLC-UV Analysis

    • Column: Kinetex XB-C18 (4.6 × 100 mm, 5 µm particle size)
    • Column Oven Temperature: 40 °C
    • Autosampler Temperature: 5 °C
    • Detection Wavelength: 290 nm
    • Mobile Phase: Isocratic mixture of Acetonitrile and 10 mmol/L aqueous KH₂PO₄ solution (12:88 v/v)
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 10 µL
    • Under these conditions, the dapsone peak typically elutes at approximately 7.1 minutes [5] [6].
  • Calibration Curve

    • Prepare standard solutions of this compound at concentrations ranging from 80% to 120% of your target concentration (e.g., 1.6, 1.8, 2.0, 2.2, and 2.4 mg/mL if working with a high concentration, or appropriate dilutions for your working range).
    • Analyze these standards in triplicate to generate a calibration curve. The method demonstrated a high degree of linearity (r² ≥ 0.999) and precision (interday coefficient of variation ≤ 1.82%) [5] [6].

Frequently Asked Questions

Q1: Can the this compound methanol solution be stored at room temperature? A1: It is not recommended. The supplier specifies storage at 4°C [1]. While stability data for the labeled form is unavailable, studies on unlabeled dapsone show significantly better stability under refrigeration for at least 90 days [5] [6]. For maximum stability and solution longevity, consistent refrigerated storage is essential.

Q2: What is the best way to aliquot and handle this solution? A2: To ensure stability and prevent contamination or solvent evaporation:

  • Use amber (light-protective) glass vials for long-term storage.
  • Pre-equilibrate the solution to room temperature before opening the vial to prevent condensation of water from the air into your solution.
  • Seal the vial tightly immediately after use.

Q3: How can I confirm the concentration of my solution over time? A3: You can verify the concentration by using the HPLC-UV method described above. By comparing the peak area of your stored solution against a fresh calibration curve, you can quantify any degradation and determine the useful shelf-life for your specific application.

References

Understanding Dapsone-13C12 and Method Transfer

Author: Smolecule Technical Support Team. Date: February 2026

To build your knowledge base, here is some core information about the compound and the standard process for transferring its analytical methods.

What is Dapsone-13C12? this compound is a stable, heavy isotope-labeled version of Dapsone, where 12 carbon atoms are replaced with the Carbon-13 isotope. It is primarily used as an internal standard for quantitative analysis using techniques like LC-MS or GC-MS to ensure accuracy and precision when measuring regular Dapsone in samples [1].

The Analytical Method Transfer Process Analytical method transfer is a formally documented process that qualifies a laboratory (the "Receiving Unit") to use an analytical test procedure that was developed and validated in another laboratory (the "Transferring Unit") [2] [3].

The table below outlines the common types of method transfers:

Transfer Type Core Principle Typical Use Case
Comparative Testing [2] Both labs test the same sample lot(s) and results are compared against pre-defined acceptance criteria. Most common approach; used for standard method transfers.
Co-validation [2] The receiving laboratory participates in an inter-laboratory validation to demonstrate reproducibility. For highly complex or novel methods.
Partial/Full Revalidation [2] The receiving laboratory performs a complete or partial revalidation of the method. When significant changes to the method or equipment are anticipated.
Transfer Waiver [2] A justified omission of the formal transfer process based on a risk assessment. Used if the receiving lab has extensive prior experience with the method.

The following diagram illustrates the typical workflow for a successful analytical method transfer:

cluster_0 Critical Pre-Transfer Steps Start Method Transfer Initiation PreTransfer Pre-Transfer Activities Start->PreTransfer Protocol Develop & Approve Transfer Protocol PreTransfer->Protocol Pre1 Receiving Lab verifies instrument/equipment availability and qualification Pre2 Transferring Lab provides Method, Validation Report, and training Pre3 Receiving Lab reviews method and identifies potential issues Execution Execute Protocol & Generate Data Protocol->Execution Report Prepare & Approve Final Transfer Report Execution->Report Complete Transfer Complete Report->Complete

Frequently Asked Questions (FAQs)

Here are answers to some common, general questions about analytical method transfer.

What are the most critical steps to complete before starting the transfer? A successful transfer hinges on preparation [2] [3]:

  • Documentation: The Receiving Unit must have the final, approved analytical procedure, method validation report, and a detailed transfer protocol.
  • Equipment & Standards: Ensure all necessary instruments are qualified, calibrated, and that required reference standards and materials are available.
  • Training: Analysts at the Receiving Unit must be fully trained on the method before the transfer begins.
  • Protocol: A pre-approved protocol must be in place, specifying the experimental design, acceptance criteria, and responsibilities.

What should be included in the method transfer protocol and report?

  • Protocol: Must include the objective, scope, detailed method procedure, experimental design (e.g., number of batches, replicates), and pre-defined acceptance criteria for all tests [2] [3].
  • Final Report: Should summarize all data obtained, compare results against acceptance criteria, document any deviations, and include a formal conclusion stating whether the transfer was successful and the Receiving Unit is qualified to use the method [2].

References

Dapsone-13C12 degradation prevention handling

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What are the primary stability concerns for Dapsone-13C12? The primary concerns are chemical degradation and ensuring analytical accuracy. Dapsone can degrade under various conditions, and for the carbon-13 labeled version, any degradation can compromise its utility as an internal standard. Key stress factors include elevated temperatures and extreme pH conditions [1].

Q2: What is the best way to store this compound suspensions? Refrigerated storage is critical for long-term stability. Data on unlabeled dapsone suspensions show a significant difference between 5°C and 25°C storage. The table below summarizes the stability findings:

Storage Condition Stability Duration (Concentration ≥ 90%) Packaging Key Findings
Refrigerated (5°C) At least 90 days Amber plastic bottles or syringes Stable in both Oral Mix and Oral Mix SF vehicles; minimal concentration loss [1]
Room Temperature (25°C) Less than 7 days Amber plastic bottles or syringes Concentration drops below 90% within a week in Oral Mix vehicle; not recommended [1]

These findings highlight that stability is highly dependent on temperature and the specific suspension vehicle used [1].

Q3: Which analytical method should I use to monitor this compound stability and purity? A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

  • Method Overview: This technique separates this compound from its potential degradation products and impurities, allowing for accurate quantification [2] [1].
  • Key Parameters:
    • Column: C18 reverse-phase column (e.g., Waters XTerra RP18 or Phenomenex Kinetex XB-C18) [2] [1].
    • Mobile Phase: Water-acetonitrile or aqueous buffer-acetonitrile gradient/isocratic method [2] [1].
    • Detection: UV detector, often set at 290 nm [1].
    • Limit of Detection (LOD): A well-developed method can achieve an LOD of 0.02% for specified impurities [2].

This method is "stability-indicating," meaning it can detect and quantify the active ingredient even in the presence of its degradation products, which is crucial for stability studies [1].

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Labile Conditions

This protocol helps you proactively understand how this compound degrades.

  • Sample Preparation: Prepare separate solutions of this compound in different stress conditions:
    • Acid Hydrolysis: 1 mol/L Hydrochloric Acid (HCl)
    • Base Hydrolysis: 1 mol/L Sodium Hydroxide (NaOH)
    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂)
    • Thermal Degradation: Heat in purified water at 60°C [1].
  • Incubation: Expose the samples to these conditions for a defined period (e.g., 3 hours at 60°C) [1].
  • Analysis: Analyze the stressed samples using the HPLC method described below. Compare the chromatograms to an untreated control.
  • Expected Outcome: You will observe a decrease in the main Dapsone peak and the appearance of new peaks (degradation products). This confirms the conditions under which the compound is labile and helps you establish a stability-indicating method [1].

Protocol 2: HPLC Analysis for Stability and Purity Assessment

Use this method to routinely check the quality of your this compound.

  • Sample Preparation: Dilute your this compound sample in methanol, vortex, and centrifuge. Further dilute the supernatant with a water-acetonitrile mixture before injection [1].
  • HPLC Conditions:
    • Column: C18, 4.6 x 100 mm, 5 µm, maintained at 40°C [1].
    • Mobile Phase: Isocratic elution with a mixture of 12% acetonitrile and 88% aqueous potassium dihydrogen phosphate (KH₂PO₄, 10 mmol/L) [1].
    • Flow Rate: 1 mL/min [1].
    • Detection: UV at 290 nm [1].
    • Injection Volume: 10 µL [1].
  • Data Interpretation: The Dapsone peak typically elutes at around 7.1 minutes. The method should demonstrate that this main peak is pure and has no overlap with peaks from impurities, excipients, or degradation products (which usually elute earlier, between 1-5 minutes) [1].

The workflow below outlines the core steps for conducting a stability study, from sample preparation to data-driven decision-making.

Start Start Stability Study Prep Prepare this compound Suspension/Solution Start->Prep Store Store under Conditions (Refrigerated vs. Room Temp) Prep->Store Sample Sample at Time Intervals (Day 0, 7, 14, 30, etc.) Store->Sample Analyze Analyze by HPLC-UV Sample->Analyze Interpret Interpret Data Analyze->Interpret Decision Concentration ≥ 90%? Interpret->Decision Stable Stable Decision->Stable Yes Unstable Unstable Review/Adjust Storage Decision->Unstable No

Troubleshooting Guide

Issue Potential Cause Solution
Rapid decrease in HPLC assay value Degradation due to improper storage or incompatible vehicle Ensure storage at 5°C; review chemical compatibility of suspension vehicle; use stability-indicating HPLC to identify degradation products [1]
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products or impurities Use LC-MS/MS to identify unknown compounds; confirm HPLC method is stability-indicating and separates all known impurities [2] [1]
Inconsistent analytical results Sample preparation issues or instrument drift Ensure consistent sample preparation (vortexing, centrifugation); use an internal standard such as this compound for quantification in unlabeled studies [3] [1]

References

Dapsone-13C12 & The Pittsburgh Cocktail: A Quick Overview

Author: Smolecule Technical Support Team. Date: February 2026

Dapsone-13C12 is a stable isotope-labeled internal standard (SID) used in Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) for highly accurate quantification. Its primary application is in phenotyping studies that assess the activity of drug-metabolizing enzymes, specifically N-acetyltransferase 2 (NAT2), by measuring dapsone and its metabolite, mono-N-acetyl dapsone (MAD) [1].

A common context for its use is the "Pittsburgh Cocktail," where researchers simultaneously administer several probe drugs (like caffeine, flurbiprofen, and dapsone) to measure the activity of multiple Cytochrome P450 (CYP) enzymes and NAT2 in a single experiment [1]. The workflow for such an analysis is outlined below.

G Administer Administer Pittsburgh Cocktail Collect Collect Plasma & Urine Samples Administer->Collect Treat Enzymatic Treatment (β-Glucuronidase) Collect->Treat Preprocess Protein Precipitation & Sample Processing Treat->Preprocess UPLC UPLC-MS/MS Analysis Preprocess->UPLC Quantify Quantify using SID UPLC->Quantify End End Quantify->End Start Start Start->Administer

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for a this compound calibration curve? While the exact range for this compound is not explicitly detailed, the established protocol for the Pittsburgh Cocktail prepares a mixed stock solution of all heavy internal standards. In this mixture, the concentration for the dapsone internal standard is 100 ng/mL [1]. The overall calibration curve for analytes in this method is constructed across a wide range, from 0 pg/mL up to 2000 ng/mL, with multiple points in between (e.g., 50, 100, 200, 500, 1000 pg/mL, and 1.5, 2.0, 5.0...2000 ng/mL) [1]. You should ensure your curve for this compound adequately covers the expected concentrations of unlabeled dapsone in your processed samples.

Q2: What is the correct solvent for preparing this compound stock solutions? According to the protocol, primary stock solutions of analytes are prepared at 1 mg/mL in methanol. However, an important exception is noted: dapsone (the unlabeled compound) was prepared in methanol, while other specific probes like caffeine were prepared in water [1]. Given that the heavy standard this compound was synthesized to be analogous to the 14C-labeled analog and was purified by RP-HPLC, it is consistent with the protocol to use methanol as the primary solvent [1]. Further dilutions for the working standard mixture were prepared in 50% methanol [1].

Q3: How much internal standard should be added to each sample? The published method uses stable isotope dilution (SID). For both plasma and urine samples, a consistent volume of 20 μL of the mixed heavy internal standard solution is spiked into each sample prior to digestion and processing [1]. This ensures a consistent amount of internal standard is present to correct for losses during sample preparation and variations in instrument response.

Troubleshooting Guide: Calibration Curve Linearity Problems

If you are experiencing issues with the linearity of your this compound calibration curve, the following table outlines common problems and their solutions.

Problem Area Specific Issue Recommended Solution
Standard Preparation Improper serial dilution technique. Use calibrated pipettes, change tips between dilutions, and use large-volume loops to minimize carryover. Use clean glassware.
Standard Preparation Incorrect solvent for stock solutions or calibrators. Ensure the primary stock is in methanol and working solutions are in 50% methanol to match the experimental protocol [1].
Sample Processing Inconsistent sample volume. For plasma, use a consistent volume of 100 μL. For urine, use 10 μL diluted to 100 μL with water before enzymatic treatment [1].
Sample Processing Omission of enzymatic deconjugation. Treat both standards and samples with β-glucuronidase (e.g., 1000 units/mL for 4 hours at 37°C) to hydrolyze metabolite glucuronides [1].
Instrument (UPLC-MS/MS) Ion suppression or enhancement. Ensure a clean and well-resolved chromatographic separation using a water/methanol gradient system [1].
Instrument (UPLC-MS/MS) MS source contamination or detector saturation. Clean the ion source, and ensure calibration standards are within the linear dynamic range of the detector (e.g., from sub-ng/mL to 2000 ng/mL) [1].
Data Analysis Incorrect integration or internal standard assignment. Verify that the peak for this compound is correctly identified and integrated, and that it is used to normalize the peak for the unlabeled dapsone.

Detailed Experimental Protocol for Sample Preparation

This step-by-step protocol is adapted from the published methodology for the Pittsburgh Cocktail to highlight key stages where errors can affect linearity [1].

1. Prepare Calibration Standards

  • Create a stock solution of this compound at 1 mg/mL in methanol.
  • Perform serial dilutions in 50% methanol to create working solutions spanning the desired concentration range (e.g., from blank, lower limit of quantification, to upper limit of quantification).
  • Construct the calibration curve by spiking these working standards into a pool of control plasma or urine (e.g., 100 μL plasma or 10 μL urine).

2. Spike Internal Standard

  • Add a fixed volume (20 μL) of your this compound working internal standard solution to all calibration standards, quality control samples, and subject samples. This must be done before any further processing.

3. Enzymatic Hydrolysis (for metabolite measurement)

  • To all samples (standards and subjects), add a solution of β-glucuronidase (e.g., 1000 units/mL final concentration) in acetate buffer (e.g., 0.2 M, pH 4.3).
  • Incubate in a water bath at 37°C for 4 hours to release the aglycone metabolites.

4. Protein Precipitation & Sample Cleanup

  • After enzymatic treatment, perform a protein precipitation step (the specific solvents and volumes were not detailed in the provided excerpts but are a common next step).
  • Centrifuge the samples and collect the supernatant for analysis.

5. UPLC-MS/MS Analysis

  • Inject the processed samples onto the UPLC-MS/MS system.
  • Use a reversed-phase column and a water/methanol gradient solvent system.
  • For dapsone and this compound, perform Selected Reaction Monitoring (SRM) in positive ion mode.
  • The entire analytical run for all drugs in the cocktail was completed in an 8-minute method [1].

References

Understanding the Strategy: Stable Isotope Dilution

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy for minimizing matrix effects in the analysis of Dapsone-13C12 is the use of Stable Isotope Dilution (SID) [1].

This method involves using a stable isotope-labeled version of the analyte (in this case, this compound) as an Internal Standard (IS). Since the chemical and physical properties of the labeled and unlabeled compounds are nearly identical, the IS experiences the same matrix effects during sample preparation and analysis as the native dapsone. By measuring the ratio of the analyte to the IS, these effects are effectively corrected for, leading to highly accurate quantification [1].

Detailed UPLC-MS/MS Protocol for Cocktail Analysis

The following workflow is adapted from a validated method for simultaneous CYP phenotyping, which includes dapsone and its metabolite [1]. This protocol is designed to be robust and fast, utilizing the SID principle.

1. Sample Preparation: Protein Precipitation This is a critical clean-up step to remove proteins and other macromolecules that cause matrix effects.

  • Procedure: To a 100 μL plasma sample, add 20 μL of your working internal standard solution (containing this compound). Then, add 300 μL of ice-cold methanol or acetonitrile to precipitate proteins [1].
  • Next Steps: Vortex mix vigorously, then centrifuge (e.g., 13,000 x g for 10 minutes). The supernatant, which contains your analytes, is transferred to a new vial for analysis.

2. UPLC-MS/MS Analysis The chromatographic and mass spectrometric conditions are key to separating analytes from potential interfering substances.

Table 1: UPLC-MS/MS Instrument Parameters for Dapsone Analysis

Parameter Specification Application Note
Analytical Column Reversed-phase C18 column Standard for small molecule separation [1] [2].
Mobile Phase Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid Common solvents; acid improves ionization in positive mode [1] [2].
Gradient Optimized linear or nonlinear gradient Essential for resolving multiple cocktail analytes; total run time ~8 minutes [1].
Ionization Mode Positive Electrospray Ionization (ESI+) Suitable for dapsone and its metabolite [1] [2].
MS Detection Selected Reaction Monitoring (SRM) Provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition [1] [3].

The experimental workflow from sample to result can be visualized as follows:

A Plasma Sample B Add Internal Standard (this compound) A->B C Protein Precipitation (Ice-cold solvent) B->C D Centrifuge & Collect Supernatant C->D E UPLC Separation (Reversed-phase gradient) D->E F MS/MS Detection (Positive ESI with SRM) E->F G Quantitative Data (Ratio of Dapsone/Dapsone-13C12) F->G

Key SRM Transitions for Specific Detection

Using SRM is highly recommended to enhance specificity and minimize chemical noise. Below are the suggested transitions to monitor for dapsone and its internal standard.

Table 2: Recommended SRM Transitions for Dapsone and Internal Standard

Compound Precursor Ion > Product Ion Purpose
Dapsone 249 > 92 or 249 > 156 Quantification of the target analyte [2].
This compound 261 > 92 or 261 > 156 Internal Standard for accurate quantification [1] [4].

Troubleshooting Guide & FAQs

Based on the general principles from the search results, here are solutions to common issues.

Table 3: Troubleshooting Matrix Effects and Related Issues

Problem Possible Cause Solution
High Background Noise Inadequate chromatography or sample clean-up. Optimize UPLC gradient to improve separation. Ensure protein precipitation is complete.
Signal Suppression/Enhancement Co-eluting matrix components. Use Stable Isotope Internal Standard (this compound). Improve chromatographic separation (longer run time or steeper gradient) [1] [3].
Low Sensitivity Suboptimal MS detection parameters. Re-optimize compound-dependent MS parameters (e.g., collision energy). Check instrument calibration.
Poor Chromatographic Peak Shape Column degradation or non-ideal mobile phase. Condition or replace the UPLC column. Adjust pH or composition of the mobile phase.

Experimental Validation of Your Method

To ensure the minimization of matrix effects is effective, validate your method with these approaches:

  • Calibration in Matrix: Prepare calibration standards in the same biological matrix (e.g., plasma) as your samples. The stable isotope internal standard should correct for any matrix effects, resulting in a linear calibration curve [1] [2].
  • Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations alongside your study samples. Accuracy and precision within accepted limits (e.g., ±15%) demonstrate that your method, including the SID correction, is performing reliably.

References

Dapsone-13C12 method validation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Dapsone-13C12 in Research

This compound is a stable, heavy isotope-labeled version of Dapsone, containing twelve carbon-13 atoms. Its main application is as an internal standard in quantitative mass spectrometry, where it improves the accuracy and precision of measurements by correcting for variations in sample processing and instrument response [1] [2].

The following table summarizes its core characteristics:

Feature Description
Primary Role Internal standard for quantitative analysis (e.g., LC-MS/MS, GC-MS) [1].
Application Used as a tracer in drug metabolism and pharmacokinetic (phenotyping) studies [1] [2].
Key Use Case Internal standard for unlabeled Dapsone and its metabolite, mono-N-acetyl dapsone (MAD), in a 6-drug CYP enzyme phenotyping cocktail [2].

Detailed Experimental Workflow

The protocol below is adapted from a published research method for analyzing the "Pittsburgh Cocktail," which uses this compound to quantify Dapsone and its metabolite. This can serve as a foundational method to validate [2].

workflow SamplePrep Sample Preparation SPE Solid-Phase Extraction SamplePrep->SPE Recon Reconstitution SPE->Recon LC UPLC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Step 1: Sample Preparation
  • Chemicals: this compound is used as the internal standard (IS) [2].
  • Sample Types: The method is validated for human plasma and urine samples [2].
  • Spiking: Add a fixed, known amount of the this compound working solution to every sample (e.g., 20 µL) before processing. This includes calibration standards, quality controls (QCs), and unknown study samples [2].
  • Enzymatic Treatment: Treat plasma and urine samples with β-glucuronidase (e.g., 1000 units/mL for 4 hours at 37°C) to hydrolyze glucuronidated metabolites [2].
  • Protein Precipitation: For plasma, perform protein precipitation after enzymatic treatment to clean up the sample [2].
Step 2: UPLC-MS/MS Analysis
  • Instrumentation: Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) [2].
  • Chromatography:
    • Technique: Reversed-Phase UPLC.
    • Solvent System: Water and methanol gradient.
    • Column: C18 or equivalent.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), operated in both positive and negative mode in separate runs to cover all analytes in the cocktail [2].
    • Detection: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
    • Analytical Cycle: The entire chromatographic separation is achieved in an 8-minute method [2].

Frequently Asked Questions

What is the typical source for obtaining this compound?

It is available from specialized chemical suppliers that provide compounds for research use. These suppliers often note that the compound is "for research use only" and "not for sale to patients" [1].

How is this compound used in a clinical study setting?

In a typical clinical phenotyping study, a human subject is orally administered a 100 mg dose of unlabeled Dapsone along with other probe drugs. Blood plasma is then collected at specific time points (e.g., 4 and 8 hours), and the ratio of Dapsone to its metabolite is measured using the this compound internal standard to determine NAT2 enzyme activity [2].

Guidance for Troubleshooting

Since the search results lack specific troubleshooting content, here are steps you can take to address method validation issues:

  • Consult Authoritative Sources: The lack of detailed troubleshooting information in the public domain is common for specialized analytical methods. Your most reliable path is to consult the primary literature and your instrument vendor's application notes.
  • Refine Your Search: Try searching for the broader method, such as "Pittsburgh Cocktail UPLC-MS/MS validation" or general phrases like "HPLC MS/MS internal standard peak issues", which may yield relevant troubleshooting principles.
  • Key Validation Parameters: When troubleshooting, focus on standard method validation parameters such as selectivity/specificity, accuracy, precision, linearity, and stability. Issues often arise in sample clean-up, chromatographic separation, or instrument detection.

References

Dapsone-13C12 comparison other isotope labeled standards

Author: Smolecule Technical Support Team. Date: February 2026

Dapsone-13C12 and Related Isotope-Labeled Standards

The table below summarizes key information for this compound and other stable isotope-labeled internal standards as referenced in scientific literature and product catalogs.

Compound Name CAS Number Labeled Elements Molecular Formula Molecular Weight Primary Application
This compound 1632119-29-9 [1] [2] [3] Carbon-13 (12 atoms) [1] [2] ^13^C~12~H~12~N~2~O~2~S [1] [2] 260.21 [1] [2] Internal standard for Dapsone in quantitative UPLC-MS/MS [4]
Mono-N-acetyldapsone (MAD)-2H8 Information Missing Deuterium (8 atoms) [4] Information Missing Information Missing Internal standard for MAD (Dapsone metabolite) [4]
Paraxanthine-1-methyl-2H3 Information Missing Deuterium (3 atoms) [4] Information Missing Information Missing Internal standard for Paraxanthine (Caffeine metabolite) [4]
Flurbiprofen-2H3 Information Missing Deuterium (3 atoms) [4] Information Missing Information Missing Internal standard for Flurbiprofen [4]

Experimental Protocol for Multi-Enzyme Phenotyping

The most detailed application of this compound comes from a clinical phenotyping study, often referred to as the "Pittsburgh Cocktail" approach [4]. This method simultaneously measures the activity of multiple cytochrome P450 (CYP) enzymes and N-acetyltransferase 2 (NAT2) using stable isotope dilution UPLC-MS/MS.

The following diagram outlines the key steps in this analytical workflow:

workflow AdministerCocktail Orally Administer Probe Drug Cocktail SampleCollection Collect Plasma & Urine Samples AdministerCocktail->SampleCollection SamplePrep Sample Preparation SampleCollection->SamplePrep SubStep1 Spike with Stable Isotope Internal Standards (e.g., this compound) SamplePrep->SubStep1 SubStep2 Enzymatic Deconjugation (β-Glucuronidase Treatment) SubStep1->SubStep2 SubStep3 Protein Precipitation SubStep2->SubStep3 UPLCMSSMS UPLC-MS/MS Analysis SubStep3->UPLCMSSMS DataAnalysis Data Analysis & Phenotype Determination UPLCMSSMS->DataAnalysis

Key Experimental Details [4]:

  • Probe Drugs and Metabolites: The cocktail includes six probe drugs and their metabolites: Caffeine/Paraxanthine (for CYP1A2), Flurbiprofen/4′-Hydroxyflurbiprofen (CYP2C9), Mephenytoin/4′-Hydroxymephenytoin (CYP2C19), Debrisoquine/4-Hydroxydebrisoquine (CYP2D6), Chlorzoxazone/6-Hydroxychlorzoxazone (CYP2E1), and Dapsone/Mono-N-acetyldapsone (MAD) (for NAT2).
  • Internal Standard Application: A mixture of stable isotope-labeled internal standards, including This compound, is added to patient samples (plasma and urine) before processing. This corrects for analyte loss during preparation and ion suppression/enhancement during MS analysis.
  • Sample Processing: Urine and plasma samples are treated with β-glucuronidase to hydrolyze glucuronide conjugates, followed by protein precipitation.
  • Instrumental Analysis: Analytes are separated using a reversed-phase UPLC system with a water/methanol gradient and detected using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.

Key Comparative Insights

While a direct performance comparison is not available, the search results highlight several points:

  • Role of this compound: It serves as a precise internal standard for quantifying its unlabeled counterpart, dapsone, in complex biological matrices. Using a standard labeled with 12 carbon-13 atoms provides a significant mass shift, ensuring it can be distinguished from the native compound by mass spectrometry [1] [4].
  • Use in a Validated Panel: this compound was part of a robust UPLC-MS/MS method designed to simultaneously measure six different probe drugs and their metabolites. This demonstrates its proven compatibility and reliability in a high-throughput, multi-analyte environment [4].
  • Context Among Other Standards: The "Pittsburgh Cocktail" method uses a variety of labeled standards, including deuterated (e.g., MAD-2H8, Flurbiprofen-2H3) and other 13C-labeled compounds. This shows that this compound is part of a broader toolkit for advanced metabolic phenotyping studies [4].

References

Dapsone-13C12 stability comparison different solvents

Author: Smolecule Technical Support Team. Date: February 2026

Commercial Availability of Dapsone-13C12 Solutions

Commercial suppliers typically offer this compound, a stable isotope-labeled analog used as an internal standard, prepared in methanol solution. The table below summarizes the available product information:

Supplier Product Form Concentration Solvent Storage Condition
Achemtek [1] Solution 100 μg/mL Methanol Ice Bag Transportation
HPC Standards [2] [3] Solution & Solid 100 μg/mL (Solution) & Solid Methanol (Solution) 4°C
MedChemExpress [4] Solid Solid (Powder) N/A Under recommended conditions

The provided safety data for the solid form of 13C12-Dapsone indicates it is stable under recommended storage conditions but is incompatible with oxidizing agents, reducing agents, and water [3]. This suggests that the chemical stability of the compound is highly dependent on its environment.

Stability Data for Unlabeled Dapsone in Formulations

Although not a direct comparison for this compound, research on unlabeled dapsone provides insight into its stability behavior in different media. One study investigated the stability of dapsone compounded into oral suspensions in two vehicles, Oral Mix and Oral Mix SF, stored in amber plastic bottles and syringes at 5°C and 25°C [5].

The experimental protocol for this stability study can be summarized as follows:

start Study Start prep Suspension Preparation -Pulverize dapsone tablets -Incorporate into vehicle (Oral Mix or Oral Mix SF) -Final volume: 250 mL start->prep package Packaging -30 mL in amber plastic bottles -1 mL in amber polypropylene syringes prep->package store Storage Conditions -5°C ± 2°C / 60% ± 5% RH -25°C ± 2°C / 60% ± 5% RH package->store sample Sampling & Analysis (Time points: 0, 7, 14, 30, 45, 60, 75, 90 days) -Visual inspection -pH measurement -HPLC-UV analysis store->sample end Data Collection: Concentration over time sample->end

The key stability findings from this study over a 90-day period are summarized below. Stability was defined as retaining 90% or more of the initial concentration [5].

Formulation Vehicle Packaging Storage Temperature Stability Outcome Key Findings
Oral Mix Amber Bottles & Syringes 5°C (41°F) Stable Concentration remained ≥90% for 90 days [5].
Oral Mix Amber Bottles & Syringes 25°C (77°F) Unstable Concentration fell below 90% after 7 days; degraded to ~77-80% by day 90 [5].
Oral Mix SF Amber Bottles & Syringes 5°C (41°F) Stable Concentration remained ≥90% for 90 days [5].

How to Approach Stability Assessment for this compound

Since direct data is unavailable, here is a practical approach to determine the stability of this compound in your chosen solvent:

  • Follow Supplier Instructions: For its intended use as an internal standard, the supplier's recommendation of a 100 μg/mL solution in methanol, stored at 4°C, is the most validated and reliable starting point [1] [2].
  • Conduct Empirical Testing: If you must use a different solvent, you can adapt the experimental protocol from the cited research. The core methodology involves:
    • Prepare your this compound solutions in the solvents of choice.
    • Store them under controlled conditions (e.g., 4°C, 25°C).
    • Analyze the concentration at set time points using a stability-indicating method like HPLC-UV or LC-MS [5].
  • Understand the Role of the Compound: Remember that this compound is an internal standard. Its primary requirement is to be stable and pure for the duration of your analytical run. The supplier's solution in methanol is specifically designed and quality-controlled to meet this need.

References

Dapsone-13C12 ionization efficiency comparison MS

Author: Smolecule Technical Support Team. Date: February 2026

Dapsone-13C12 in Analytical Methods

The table below summarizes the key information from scientific publications regarding the use and characteristics of this compound.

Aspect Description
Role Stable isotope-labeled internal standard for mass spectrometry [1]
Application Context Used in the "Pittsburgh Cocktail" approach for phenotyping Cytochrome P450 (CYP) enzymes and N-acetyltransferase 2 (NAT2) [1]
Synthesis Synthesized in-house, starting from aniline-13C6, and purified to >99% by RP-HPLC [1]
Analytical Technique Stable Isotope Dilution (SID) Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) [1]
Sample Matrices Human plasma and urine [1]

Detailed Experimental Protocol

The methodology for using this compound is based on a validated protocol for multiplexed CYP phenotyping [1].

  • 1. Sample Preparation: Plasma or urine samples are treated with a β-glucuronidase enzyme for 4 hours at 37°C to digest glucuronide conjugates. Proteins are then precipitated, and the supernatant is processed for analysis [1].
  • 2. Instrumental Analysis:
    • Chromatography: Separation is achieved using reversed-phase UPLC with a water/methanol gradient solvent system [1].
    • Mass Spectrometry: Analysis is performed on a triple quadrupole mass spectrometer. Detection uses Selected Reaction Monitoring (SRM) in positive ion mode. The internal standard (this compound) is spiked into the samples before processing to correct for recovery and matrix effects [1].
  • 3. Quantification: Calibration curves are constructed using the stable isotope dilution method. The concentration of native dapsone and its metabolite (mono-N-acetyl dapsone, MAD) in patient samples is determined by comparing the analyte-to-internal standard response ratio against the calibration curve [1].

This workflow is depicted in the following diagram:

G A Administer Dapsone Probe B Collect Plasma/Urine Samples A->B C Enzymatic Deconjugation (β-glucuronidase) B->C D Protein Precipitation C->D E Spike with Dapsone-¹³C₁₂ Internal Standard D->E F UPLC Separation E->F G MS/MS Detection (SRM Mode) F->G H Quantitative Analysis (Stable Isotope Dilution) G->H

Insights and Practical Applications

The use of this compound as an internal standard provides key analytical benefits. While the search results do not offer a direct experimental comparison of ionization efficiency, the fundamental principle of stable isotope dilution ensures that the labeled standard and the native analyte behave nearly identically during ionization, correcting for variations and improving data accuracy [1].

Dapsone metabolism serves as a probe for N-acetyltransferase 2 (NAT2) enzyme activity, which exhibits a common genetic polymorphism (rapid vs. slow acetylators). The dapsone recovery ratio in urine is a recognized metric for determining acetylator phenotype [1] [2]. The validated method demonstrates high performance, with intra- and inter-run precision below 15% and accuracy within 100±15% for dapsone and its metabolite [2].

References

Dapsone-13C12 cost-benefit analysis laboratory use

Author: Smolecule Technical Support Team. Date: February 2026

Laboratory Uses and Benefits of Dapsone-13C12

This compound is a carbon-13 labeled version of Dapsone. Its primary use in the laboratory is to serve as an internal standard in advanced analytical techniques, crucial for ensuring accurate and reliable quantitative measurements [1] [2] [3].

  • Application in Analytical Chemistry: It is used in methods like stable isotope dilution UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry). In this workflow, the labeled standard is added to a biological sample (e.g., plasma or urine) at the start of processing. Because it is chemically identical to the analyte but has a different mass, it allows researchers to precisely correct for losses that occur during sample preparation and analysis, leading to highly accurate data [1].
  • Specific Research Context: This application is particularly valuable in clinical phenotyping studies, such as the "Pittsburgh Cocktail" approach, which aims to measure the activity of multiple drug-metabolizing enzymes (Cytochrome P450) simultaneously in human subjects [1].

The following table summarizes its core benefits and applications:

Feature Description
Primary Role Internal Standard for quantitative analysis [2] [3]
Key Techniques Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) [2]
Main Advantage Improves accuracy and precision by correcting for procedural analyte loss [1]
Research Application Used in metabolic phenotyping studies (e.g., "Pittsburgh Cocktail") to quantify dapsone and its metabolite [1]

Insights on Cost Considerations

A direct cost comparison for this compound is challenging. The search results indicate that it is a controlled substance for research use only, and suppliers like MedChemExpress list its availability with a "Get quote" function rather than a public price [2]. This suggests the cost is likely significant and not standardized.

For context, the table below shows the prices for various unlabeled, pharmaceutical-grade Dapsone products. Note that these are not for the isotopically labeled version but can provide a baseline reference.

Product Name Strength/Form Price/Unit ($) Unit Source Date
DAPSONE 100 MG Tablet 1.05841 EACH 2025-11-19 [4]
DAPSONE 7.5% Gel Pump 1.05456 GM 2025-11-19 [4]
DAPSONE 25 MG Tablet 0.81233 - 0.86500 EACH 2023-06-15 [4]

Experimental Workflow with this compound

Here is a generalized workflow for using this compound as an internal standard in a bioanalytical method, based on the protocol from the "Pittsburgh Cocktail" study [1].

start Start: Sample Collection (Plasma/Urine) add_std Add Known Amount of This compound Internal Standard start->add_std process Sample Processing (Protein Precipitation, β-Glucuronidase Treatment) add_std->process analysis Instrumental Analysis (UPLC-MS/MS) process->analysis quant Data Quantification Compare analyte/internal standard response ratio to calibration curve analysis->quant result Result: Accurate Concentration of Dapsone and Metabolites quant->result

Protocol Details [1]:

  • Sample Preparation: A fixed volume (e.g., 100 μL of plasma) is aliquoted.
  • Addition of Internal Standard: A known, precise amount of the this compound stock solution is spiked into the sample.
  • Sample Processing: Samples may undergo enzymatic treatment with β-glucuronidase to hydrolyze metabolites and protein precipitation to remove interfering compounds.
  • UPLC-MS/MS Analysis: Processed samples are injected into the UPLC-MS/MS system. The system separates compounds (dapsone, its metabolite, and the internal standard) by liquid chromatography and detects them based on their specific mass-to-charge ratios using tandem mass spectrometry.
  • Quantification: The concentration of dapsone and its metabolite in the original sample is calculated by comparing the response ratio of the analyte to the internal standard against a calibration curve.

Analysis of Alternatives and Overall Value

When evaluating this compound against potential alternatives, its unique value and associated trade-offs become clear.

Alternative Key Characteristics Pros and Cons vs. This compound
Unlabeled Dapsone Chemically identical, different isotopic mass. Not suitable as an internal standard for MS, as it is indistinguishable from the analyte being measured.

| Structurally Different Internal Standard | A different molecule with similar chemical properties. | Pros: May be more readily available or cheaper. Cons: May not perfectly mirror the extraction efficiency and ionization behavior of dapsone, leading to less accurate results [1]. | | This compound | Isotopically labeled, chemically identical. | Gold Standard: Behaves identically to the analyte during sample prep and chromatography. Compensates for matrix effects and ion suppression in MS, ensuring highest data accuracy [1] [2]. |

Conclusion and Research Recommendations

For researchers requiring the highest level of accuracy in quantifying dapsone, This compound is the unequivocal choice for an internal standard in mass spectrometry-based assays. Its key benefit is providing data of the highest reliability, which is critical in drug development and clinical phenotyping studies [1].

To proceed with a full cost-benefit analysis for your specific project, I suggest you:

  • Contact suppliers directly (e.g., MedChemExpress, ChemSRC) to request a price quote for this compound based on your required quantity [2] [3].
  • Evaluate the technical necessity: Determine if the superior accuracy of a stable isotope-labeled standard is essential for your study's goals, or if a structurally similar analog would suffice for your purposes.

References

Dapsone-13C12 reproducibility across multiple laboratories

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Dapsone-13C12

The search results indicate that this compound is primarily used as an internal standard for quantitative analysis using Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) [1] [2]. The methodology below is adapted from a published protocol for a clinical phenotyping study.

Sample Preparation and Analysis Workflow [1]

G A Sample Collection (Plasma or Urine) B Add Internal Standard (this compound) A->B C Protein Precipitation & Processing B->C D β-Glucuronidase Treatment (37°C for 4 hours) C->D E UPLC-MS/MS Analysis (Stable Isotope Dilution) D->E F Data Quantification (Calibration Curve) E->F

Key Steps in the Workflow:

  • Sample Preparation: Human plasma or urine samples are used. For the analyzed study, plasma was collected at 4 and 8 hours, and urine was collected over 0-8 hours following drug administration [1].
  • Addition of Internal Standard: A known amount of the heavy isotope-labeled internal standard, This compound, is added to the sample. This step is crucial for correcting for variations in sample processing and analysis [1].
  • Enzymatic Treatment: Samples are treated with β-glucuronidase (from Helix pomatia) for 4 hours in a water bath at 37°C. This step deconjugates metabolites that are often found in a glucuronidated form in biological samples [1].
  • Protein Precipitation: Proteins are removed from the plasma samples to prevent interference during chromatographic analysis [1].
  • UPLC-MS/MS Analysis:
    • Chromatography: Analytes are separated using reversed-phase UPLC with a water/methanol gradient solvent system [1].
    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer. The method uses Selected Reaction Monitoring (SRM) in both positive and negative ionization modes. The entire analytical run is completed in 8 minutes [1].
  • Quantification: The concentration of dapsone and its metabolite (mono-N-acetyl dapsone, MAD) is determined by comparing the analyte-to-internal standard response ratio against a calibration curve. This curve is constructed using spiked pooled plasma or urine samples with known concentrations of the analytes and a fixed amount of the internal standard [1].

How this compound Ensures Reproducibility

While direct multi-laboratory data is unavailable, the use of a stable isotope-labeled internal standard like this compound is a foundational technique for achieving reliable and reproducible results in bioanalysis. The following table explains its specific roles.

Function of this compound Impact on Reproducibility & Data Quality
Corrects for Sample Loss Accounts for losses during protein precipitation or other handling steps [1].
Compensates for Matrix Effects Corrects for ion suppression/enhancement in the mass spectrometer caused by co-eluting substances [1].
Monitors Instrument Performance Acts as a built-in control for variations in MS/MS sensitivity or UPLC pump performance.
Enables Accurate Quantification Allows for the creation of a robust calibration curve, which is essential for reporting precise concentration values [1].

References

×

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

260.10220683 g/mol

Monoisotopic Mass

260.10220683 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types